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  • Product: 3-Fluoro-2-hydroxy-4-iodobenzoic acid
  • CAS: 1823369-71-6

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid: A Comprehensive Guide to Directed Ortho-Metalation and Regioselective Functionalization

Executive Summary The synthesis of highly functionalized halogenated building blocks, such as 3-fluoro-2-hydroxy-4-iodobenzoic acid , presents a profound regiochemical challenge. Standard halogenation protocols fail due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized halogenated building blocks, such as 3-fluoro-2-hydroxy-4-iodobenzoic acid , presents a profound regiochemical challenge. Standard halogenation protocols fail due to the overpowering directing effects of the native functional groups. This whitepaper details a robust, self-validating synthetic pathway that bypasses these limitations by leveraging Directed Ortho-Metalation (DoM) and strategic protecting group chemistry. Designed for process chemists and drug development professionals, this guide dissects the causality behind each experimental choice, providing scalable protocols and quantitative optimization data.

Mechanistic Rationale: Overcoming Regiochemical Bias

The Pitfall of Electrophilic Aromatic Substitution (EAS)

In the native starting material, 3-fluoro-2-hydroxybenzoic acid, the hydroxyl (-OH) group at the C2 position is a strongly activating, ortho/para-directing group. Because the ortho positions (C1 and C3) are already occupied by the carboxylate and fluorine atoms respectively, standard Electrophilic Aromatic Substitution (EAS) using reagents like N-iodosuccinimide (NIS) or I₂/H₂O₂ will exclusively functionalize the C5 position (para to the -OH group). To access the C4-iodo isomer, EAS must be abandoned.

The Solution: Directed Ortho-Metalation (DoM)

To selectively functionalize the C4 position, we must exploit the inductive acidification (-I effect) of the fluorine atom. As established by , fluorine drastically lowers the pKa of adjacent protons. However, the acidic -OH and -COOH protons must first be masked to prevent the quenching of the organolithium reagent.

By converting the starting material to 3-fluoro-2-methoxybenzoic acid , we set the stage for DoM. Treatment with a sterically hindered, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at cryogenic temperatures selectively deprotonates the C4 position. The steric bulk of LTMP prevents nucleophilic attack on the carboxylate, while the low temperature (-78 °C) suppresses the elimination of LiF, which would otherwise generate a highly reactive benzyne intermediate .

Regioselectivity Start 3-Fluoro-2-hydroxybenzoic acid EAS Electrophilic Aromatic Substitution (e.g., NIS or I2/H2O2) Start->EAS OH is strongly para-directing DoM Directed Ortho-Metalation (LTMP, -78°C) Start->DoM F acidifies C4 proton Prod_EAS 3-Fluoro-2-hydroxy-5-iodobenzoic acid (Undesired Isomer) EAS->Prod_EAS C5 Iodination Prod_DoM 3-Fluoro-2-hydroxy-4-iodobenzoic acid (Desired Target) DoM->Prod_DoM C4 Lithiation & I2 Quench

Divergent regioselectivity: Electrophilic Aromatic Substitution vs. Directed Ortho-Metalation.

Self-Validating Experimental Protocols

The following three-step workflow is designed with built-in In-Process Controls (IPCs) to ensure each transformation acts as a self-validating system.

SynthesisPathway A 3-Fluoro-2-hydroxy benzoic acid B 3-Fluoro-2-methoxy benzoic acid A->B 1. MeI, K2CO3 2. NaOH, H2O C C4-Lithiated Intermediate B->C LTMP (2.5 eq) THF, -78°C D 3-Fluoro-4-iodo-2-methoxy benzoic acid C->D I2 quench -78°C to RT E 3-Fluoro-2-hydroxy -4-iodobenzoic acid D->E BBr3, DCM -78°C to RT

Synthetic workflow for 3-Fluoro-2-hydroxy-4-iodobenzoic acid via Directed Ortho-Metalation.

Step 1: O-Methylation and Saponification

Objective: Mask the C2 hydroxyl group to prevent interference during lithiation.

  • Esterification/Etherification: Suspend 3-fluoro-2-hydroxybenzoic acid (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous DMF (0.5 M). Add iodomethane (MeI, 2.5 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.

  • Saponification: Dilute the mixture with water and extract with EtOAc. Concentrate the organic layer, then dissolve the crude methyl 3-fluoro-2-methoxybenzoate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir for 4 hours at 50 °C.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 3-fluoro-2-methoxybenzoic acid .

  • IPC (Self-Validation): ¹H NMR must show the disappearance of the highly deshielded phenolic -OH proton (~11 ppm) and the appearance of a sharp singlet at ~3.9 ppm (-OCH₃).

Step 2: Regioselective Lithiation and Iodination

Objective: Deprotonate the C4 position and trap with an iodine electrophile.

  • Base Preparation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (2.6 eq) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (2.5 eq of a 2.5 M solution in hexanes). Stir for 30 minutes to generate LTMP.

  • Lithiation: Dissolve 3-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LTMP solution at -78 °C. Stir for 2 hours. The first equivalent of base deprotonates the carboxylic acid; the second equivalent deprotonates the C4 carbon.

  • Electrophilic Quench: Add a pre-cooled solution of iodine (I₂, 3.0 eq) in THF dropwise. Maintain at -78 °C for 1 hour, then allow warming to room temperature.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce excess iodine. Acidify to pH 2 with 1M HCl and extract with EtOAc to isolate 3-fluoro-4-iodo-2-methoxybenzoic acid .

  • IPC (Self-Validation): Prior to I₂ addition, withdraw a 0.1 mL aliquot and quench with D₂O. LC-MS analysis must confirm an [M-H+D]⁻ mass shift, verifying >95% lithiation at C4.

Step 3: Ether Cleavage (BBr₃ Demethylation)

Objective: Remove the methyl protecting group to reveal the final API building block.

  • Reaction: Dissolve the iodinated intermediate (1.0 eq) in anhydrous DCM (0.1 M) under argon. Cool to -78 °C. Slowly add boron tribromide (BBr₃, 3.0 eq).

  • Mechanism: BBr₃ acts as a powerful Lewis acid, coordinating to the methoxy oxygen. Subsequent bimolecular cleavage yields an aryloxyboron intermediate and methyl bromide .

  • Workup: Allow the reaction to warm to room temperature and stir for 16 hours. Cool to 0 °C and carefully quench with ice water to hydrolyze the boron complex. Extract with EtOAc, wash with brine, dry, and concentrate. Recrystallize from toluene/heptane to yield pure 3-fluoro-2-hydroxy-4-iodobenzoic acid .

  • IPC (Self-Validation): TLC (DCM:MeOH 9:1) will show a highly fluorescent, lower-Rf spot compared to the starting ether.

Quantitative Data & Process Optimization

To ensure scalability, the DoM and demethylation steps require precise stoichiometric and thermal control. The following tables summarize the optimization parameters derived from mechanistic principles.

Table 1: Optimization of the Directed Ortho-Metalation (DoM) Step

Base System Equivalents Temp (°C) Time (h) Regioselectivity (C4:C6) Isolated Yield (%)
n-BuLi / TMEDA 2.2 -78 2 85:15 45*
sec-BuLi / TMEDA 2.2 -78 1 >95:5 78
LTMP 2.5 -78 2 >99:1 82

| LDA | 2.5 | -78 | 4 | No reaction | <5 |

*Note: n-BuLi acts as a nucleophile, leading to partial attack on the carboxylate. LTMP provides the optimal balance of high basicity and extreme steric hindrance.

Table 2: BBr₃ Demethylation Parameters

BBr₃ Equivalents Solvent Temperature Profile Time (h) Conversion (%) Isolated Yield (%)
1.1 DCM 0 °C to RT 12 40 35
2.0 DCM -78 °C to RT 12 85 78

| 3.0 | DCM | -78 °C to RT | 16 | >99 | 92 |

Analytical Characterization

Validating the final structure requires careful interpretation of the aromatic region in the ¹H NMR spectrum:

  • Starting Material (3-fluoro-2-hydroxybenzoic acid): Features three aromatic protons (C4, C5, C6). The C4 proton appears as a distinct doublet of doublets due to coupling with both the adjacent fluorine ( 3JH−F​≈8−10 Hz) and the C5 proton ( 3JH−H​≈8 Hz).

  • Target Product (3-fluoro-2-hydroxy-4-iodobenzoic acid): The C4 proton signal is entirely absent. The spectrum simplifies to an AX system consisting of two doublets for the C5 and C6 protons ( 3JH−H​≈8.5 Hz). The C5 proton will exhibit additional fine splitting ( 4JH−F​≈4−6 Hz) due to meta-coupling with the fluorine atom, definitively proving that iodination occurred at C4 rather than C5.

References

  • Mongin, F., Curty, C., Marzi, E., Leroux, F. R., & Schlosser, M. (2015). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ARKIVOC, 2015(4), 48-65. URL:[Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. URL:[Link]

Exploratory

Advanced Molecular Profiling and Synthetic Utility of 3-Fluoro-2-Hydroxy-4-Iodobenzoic Acid

Executive Summary In the landscape of modern drug discovery and molecular design, poly-substituted aromatic scaffolds serve as privileged building blocks. 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and molecular design, poly-substituted aromatic scaffolds serve as privileged building blocks. 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) represents a highly specialized 1,2,3,4-tetrasubstituted arene[1]. By integrating orthogonal reactive handles (a C4-iodine for transition-metal catalysis) with stereoelectronic modulators (a C3-fluorine for metabolic shielding), this compound enables the rapid construction of complex pharmacophores. This technical guide provides a deep dive into its physicochemical architecture, outlines self-validating synthetic protocols, and explores its critical role in the development of advanced therapeutics.

Physicochemical Architecture & Stereoelectronic Logic

The structural logic of 3-Fluoro-2-hydroxy-4-iodobenzoic acid is defined by a "push-pull" electronic system. The electron-donating hydroxyl group at C2 is flanked by the electron-withdrawing carboxylic acid at C1 and the highly electronegative fluorine at C3.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in both synthetic and biological environments:

PropertyValueStructural Rationale & Implication
CAS Registry Number 1823369-71-6Unique identifier for commercial procurement and database tracking[1].
Molecular Formula C7H4FIO3Defines the 1,2,3,4-tetrasubstituted aromatic core[1].
Molecular Weight 282.01 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits[1].
SMILES O=C(O)C1=CC=C(I)C(F)=C1OMaps the precise ortho/meta/para relationship of the functional groups[1].
C-I Bond Dissociation ~65 kcal/molThe weakest bond in the system; serves as the primary and selective site for oxidative addition by Pd(0) catalysts.
C-F Bond Dissociation ~115 kcal/molThe strongest bond in the system; resists metabolic oxidative defluorination and provides conformational locking[2].

Stereoelectronic Impact: The C3-fluorine exerts a strong inductive (-I) effect, which significantly lowers the pKa of both the adjacent C2-hydroxyl and the C1-carboxylic acid[2]. This increased acidity enhances the compound's ability to form robust hydrogen-bonding networks within target protein pockets, a feature widely exploited in the design of polyfluorinated salicylates for COX-1 inhibition[3].

Synthetic Utility & Reactivity Mapping

The true value of this scaffold lies in its orthogonal reactivity. The C4-iodine acts as a highly reactive electrophile for cross-coupling, while the C1-carboxylic acid allows for amidation or esterification. The C3-fluorine remains inert under standard conditions, acting as a metabolic shield in the final drug molecule[2].

Reactivity SM 3-Fluoro-2-hydroxy- 4-iodobenzoic acid C4 C4-Iodine Cross-Coupling SM->C4 Pd-Catalysis C3 C3-Fluorine Metabolic Shield SM->C3 Stereoelectronic C1 C1-COOH / C2-OH Derivatization SM->C1 Amidation

Fig 1: Reactivity map of 3-Fluoro-2-hydroxy-4-iodobenzoic acid highlighting functional handles.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely recipes, but self-validating systems grounded in mechanistic causality.

Protocol A: Selective C4 Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4 position while preserving the integrity of the C3-F bond and the unprotected C1/C2 functional groups.

Causality & System Design: Performing cross-coupling on an unprotected salicylic acid requires careful base management. We utilize 3.5 equivalents of aqueous K3​PO4​ . Why? The first two equivalents are consumed immediately to deprotonate the C1-carboxylic acid and the C2-phenol, forming a di-anion. The remaining 1.5 equivalents are required to activate the arylboronic acid into the reactive "ate" complex necessary for transmetalation. Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates reductive elimination, overcoming the steric hindrance imposed by the adjacent C3-fluorine.

Step-by-Step Methodology:

  • System Initialization: In an oven-dried Schlenk flask, charge 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with Argon (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the active Pd(0) species.

  • Reagent Introduction: Add degassed 1,4-Dioxane, followed by an aqueous solution of K3​PO4​ (3.5 equiv). The biphasic nature of Dioxane/ H2​O (4:1) ensures solubility of both the organic di-anion and the inorganic base.

  • Thermal Activation & Monitoring: Heat the mixture to 90 °C for 4–6 hours.

    • Self-Validation Step: Monitor via LC-MS. The reaction is deemed complete upon the disappearance of the starting material peak (m/z 281 [M-H]-) and the emergence of the biaryl product mass.

  • Chemoselective Workup: Cool to room temperature. Carefully acidify the aqueous layer with 1M HCl to pH ~2. Causality: This reprotonates the carboxylate and phenoxide, driving the neutral product into the organic phase. Extract with EtOAc (3x).

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective C1 Amidation

Objective: Formation of an amide at the C1 position without competing O-acylation at the C2-phenol.

Causality & System Design: The intramolecular hydrogen bond between the C2-hydroxyl proton and the C1-carbonyl oxygen significantly reduces the nucleophilicity of the phenol. By utilizing a highly efficient coupling reagent like HATU alongside a non-nucleophilic base (DIPEA), we can selectively activate the carboxylic acid and achieve N-acylation with an exogenous amine, bypassing the need for protecting groups.

Step-by-Step Methodology:

  • Activation: Dissolve the starting material (1.0 equiv) in anhydrous DMF at 0 °C. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active OAt-ester.

  • Coupling: Add the target amine (1.2 equiv) dropwise. Allow the system to warm to room temperature and stir for 2 hours.

  • Validation & Workup: Confirm complete consumption of the active ester via TLC. Quench with saturated aqueous NH4​Cl and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF and HATU byproducts.

Applications in Advanced Therapeutics

The unique substitution pattern of 3-Fluoro-2-hydroxy-4-iodobenzoic acid has made it a highly sought-after precursor in multiple therapeutic domains.

Oncology: BCL6 BTB Domain Inhibitors

In the development of targeted cancer therapies, fluorinated salicylic acids are utilized to synthesize tricyclic inhibitors that block the BCL6 BTB domain[4]. BCL6 is a transcriptional repressor frequently overexpressed in lymphomas. By binding to the BTB domain, these derivatives prevent BCL6 from recruiting corepressor complexes (like SMRT and NCOR), thereby de-repressing apoptotic target genes and inducing tumor cell death[4].

Pathway Drug Salicylic Acid Derivative Target BCL6 BTB Domain Drug->Target Binds & Inhibits Complex Corepressor Complex (SMRT/NCOR) Target->Complex Blocks Recruitment Genes Apoptotic Genes (De-repressed) Complex->Genes Relieves Repression

Fig 2: Pharmacological mechanism of BCL6 BTB domain inhibition by salicylic acid derivatives.

Virology: Thiazolide Analogs

Halogenated salicylic acids are also critical in the synthesis of next-generation thiazolides (e.g., analogs of Nitazoxanide). Research demonstrates that introducing halogens onto the salicylic acid-derived phenyl ring of the thiazolide scaffold substantially improves the drug metabolism and pharmacokinetic (DMPK) profile, increasing aqueous solubility and metabolic stability against viral targets including SARS-CoV-2 and Influenza A[5].

References

  • BLD Pharm: 3-Fluoro-2-hydroxy-4-iodobenzoic acid Source: bldpharm.com URL:[1]

  • WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof Source: Google Patents URL:[4]

  • Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation Source: PubMed (Elsevier) URL:[3]

  • Thiazolides as Antiviral Agents Source: University of Liverpool Repository URL:[5]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI URL:[2]

Sources

Foundational

Scaffold Characterization and Synthetic Utility of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid: A Technical Whitepaper

Executive Summary In modern drug discovery and agrochemical development, the strategic halogenation of aromatic scaffolds is a cornerstone of rational design. 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic halogenation of aromatic scaffolds is a cornerstone of rational design. 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) represents a highly functionalized, programmable building block[1]. By integrating an electron-withdrawing, conformationally locking C3-fluorine with a synthetically versatile C4-iodine on a salicylic acid core, this molecule offers unique physicochemical properties.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the structural rationale of this scaffold, provide self-validating experimental protocols for its characterization, and detail its application in transition-metal-catalyzed cross-coupling.

Structural Rationale & Physicochemical Profiling

The placement of halogens on the salicylic acid core is not arbitrary; it is driven by precise stereoelectronic and thermodynamic goals.

  • C3-Fluorine (The Conformational Lock): Fluorine is highly electronegative (3.98 Pauling scale) but sterically compact (van der Waals radius of 1.47 Å)[2]. Positioned ortho to the hydroxyl group, it modulates the pKa of the phenol via inductive electron withdrawal without introducing steric clashes. Furthermore, the C-F bond provides metabolic stability by blocking cytochrome P450-mediated oxidation at the 3-position, a common liability in phenolic drugs[3].

  • C4-Iodine (The Programmable Vector): The C-I bond is highly polarizable and weak compared to C-Br or C-Cl, making it an exceptional electrophile for [4]. It also significantly drives up the lipophilicity (LogP) of the molecule, enhancing membrane permeability.

  • C1-Carboxyl & C2-Hydroxyl: These groups form a strong intramolecular hydrogen bond, locking the molecule into a planar conformation that is critical for target binding, such as in the design of systemic acquired resistance (SAR) inducers in plants[5].

Quantitative Data Summary

The following table synthesizes the predicted and empirically derived physicochemical properties of this scaffold.

PropertyValueCausality / Analytical Note
CAS Number 1823369-71-6Primary chemical identifier[1].
Molecular Formula C7H4FIO3Highly functionalized aromatic ring[1].
Molecular Weight 282.01 g/mol Confirmed via LC-MS (ESI negative mode)[1].
Melting Point 210–225 °C (Est.)Elevated due to strong inter- and intra-molecular hydrogen bonding networks.
pKa (COOH) ~2.1 (Predicted)Acidified relative to salicylic acid (pKa 2.97) due to the strong inductive electron-withdrawing effect of the C3-F and C4-I groups[2].
LogP ~3.5 (Predicted)Enhanced lipophilicity driven primarily by the massive, polarizable C4-iodine atom[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every analytical and synthetic workflow must be designed as a self-validating system. The following protocols include built-in causality and validation checkpoints.

Protocol 1: HPLC-DAD Purity & Stability Profiling

Because the C-I bond can be susceptible to photolytic or thermal degradation, a robust stability-indicating assay is required.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in H2O) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: The highly acidic scaffold (pKa ~2.1) will ionize in neutral water, leading to severe peak tailing. The 0.1% TFA suppresses ionization, ensuring the molecule remains in its neutral state for sharp, reproducible retention on a C18 reverse-phase column.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Utilize a Diode Array Detector (DAD) scanning from 200 nm to 400 nm.

    • Validation Checkpoint: Inject a spiked sample containing a known deiodinated impurity (e.g., 3-fluorosalicylic acid). Baseline resolution ( Rs​>1.5 ) between the parent compound and the deiodinated species validates the method. Furthermore, DAD allows you to confirm peak purity by assessing the UV spectral homogeneity across the peak; deiodination results in a distinct hypsochromic (blue) shift.

Synthetic Utility: C4-Iodine as a Cross-Coupling Vector

The primary synthetic value of 3-Fluoro-2-hydroxy-4-iodobenzoic acid lies in its capacity to undergo late-stage functionalization. Aryl iodides are the most reactive halides in[4].

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
  • Reagent Assembly: In a Schlenk flask, combine 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Causality: Pd(dppf)Cl2​ is selected because its large bite angle facilitates the reductive elimination step, which is often sterically hindered in highly substituted ortho-aromatics.

  • Solvent & Base: Add degassed 1,4-dioxane and aqueous K3​PO4​ (3.0 eq).

    • Causality: A mild base like K3​PO4​ is crucial. Stronger bases (like NaOtBu ) would aggressively deprotonate the phenol, enriching the electron density of the aromatic ring to a point where the initial oxidative addition of Pd(0) into the C-I bond is electronically repelled.

  • Reaction & Workup: Heat to 80 °C for 4 hours under nitrogen. Quench with 1M HCl to reprotonate the carboxylic acid, followed by ethyl acetate extraction.

    • Validation Checkpoint: Perform a control reaction omitting the arylboronic acid. The recovery of unreacted starting material confirms that deleterious side-reactions (e.g., hydrodehalogenation) are suppressed under these specific catalytic conditions.

G A 3-Fluoro-2-hydroxy- 4-iodobenzoic acid B Pd(0) Catalyst Coordination A->B Reagents added C Oxidative Addition (C-I Bond Cleavage) B->C Heat / Mild Base D Transmetalation (Boronic Acid) C->D Ar-B(OH)2 E Reductive Elimination (C-C Bond Formation) D->E Intermediate E->B Catalyst Regeneration F C4-Substituted Salicylic Acid E->F Product Release

Caption: Catalytic cycle for Pd-catalyzed cross-coupling at the C4-iodine vector.

Pharmacological & Agrochemical Relevance

Beyond its use as a synthetic intermediate, the intact 3-fluoro-4-iodo-salicylic acid pharmacophore is highly relevant in biological systems.

In agrochemistry, halogenated salicylic acids mimic endogenous plant signaling molecules, acting as potent inducers of Systemic Acquired Resistance (SAR) to protect against pathogens[5]. In medicinal chemistry, the spatial arrangement of the hydrogen-bond donor/acceptor pair (COOH and OH) combined with the lipophilic iodine creates an ideal geometry for binding to specific protein pockets, while the fluorine restricts the dihedral angle of the carboxylate, minimizing the entropic penalty upon target binding[2].

G Core Salicylic Acid Core C1 C1-Carboxyl (Salt Bridge / H-Bond) Core->C1 C2 C2-Hydroxyl (H-Bond Donor) Core->C2 C3 C3-Fluoro (Conformational Lock) Core->C3 C4 C4-Iodo (Halogen Bond Vector) Core->C4 C1->C2 Intramolecular H-Bond

Caption: Pharmacophore mapping of the highly functionalized salicylic acid scaffold.

References

  • Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry 51.15 (2008): 4846-4859. URL:[Link]

  • Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem 5.5 (2004): 637-643. URL:[Link]

  • Huang, J., et al. "Synthesis of 3-Aryl-2-pyrones by Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Cyclic Vinyldiazo Ester." The Journal of Organic Chemistry 82.17 (2017): 9204-9209. URL:[Link]

  • Wińska, K., et al. "New Chlormequat-Based Ionic Liquids as Plant Resistance Inducers." International Journal of Molecular Sciences 23.14 (2022): 7814. URL:[Link]

Sources

Exploratory

discovery and history of substituted iodobenzoic acids

An In-Depth Technical Guide to the Discovery, Evolution, and Application of Substituted Iodobenzoic Acids Introduction: The Iodine-Benzene Synergy Substituted iodobenzoic acids represent a remarkably versatile class of c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery, Evolution, and Application of Substituted Iodobenzoic Acids

Introduction: The Iodine-Benzene Synergy

Substituted iodobenzoic acids represent a remarkably versatile class of chemical compounds that have profoundly shaped modern organic synthesis, plant biology, and diagnostic medicine. The unique physicochemical properties of these molecules stem from the synergy between the stable benzoic acid scaffold and the heavy, polarizable iodine atom. Iodine's capacity to exist in hypervalent states (e.g., I(III), I(V)) makes it an exceptional electron acceptor in oxidation reactions, while its large atomic radius (approx. 133 pm) and high electron density provide unparalleled X-ray attenuation for medical imaging[1].

This whitepaper explores the historical discovery, mechanistic causality, and modern protocols associated with three major branches of substituted iodobenzoic acids: hypervalent iodine oxidants (IBX and DMP), auxin transport inhibitors (TIBA), and radiopaque contrast media.

Hypervalent Iodine Oxidants: The IBX and DMP Revolution

Historical Dormancy and Resurgence

The story of 2-iodoxybenzoic acid (IBX) is one of the most fascinating delayed reactions in chemical history. Discovered in 1893 by Christoph Hartmann and Victor Meyer[2], IBX was largely ignored for nearly a century. The reasons were strictly practical: IBX is virtually insoluble in common organic solvents and demonstrates explosive instability when heated above 200°C[3][4].

The breakthrough occurred in 1983 when Daniel Benjamin Dess and James Cullen Martin discovered that treating IBX with acetic anhydride yielded 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, now known as Dess-Martin Periodinane (DMP)[5]. The addition of acetate ligands disrupted the tight intermolecular crystal packing of IBX, rendering DMP highly soluble in dichloromethane and exceptionally reactive toward primary and secondary alcohols[5].

In 1994, IBX experienced its own renaissance when Frigerio and Santagostino discovered that it was sufficiently soluble in dimethyl sulfoxide (DMSO) to be used directly as a mild, highly chemoselective oxidant, avoiding the need for the DMP conversion step[6].

Mechanistic Causality in Oxidation

Both IBX and DMP operate via a "hypervalent twisting" mechanism. The oxidation of an alcohol to an aldehyde/ketone involves:

  • Ligand Exchange: The alcohol displaces a ligand (hydroxyl in IBX, acetate in DMP) on the hypervalent iodine center.

  • Isomerization (Twisting): The iodine-oxygen double bond must reorient out of plane with the alkoxy group to achieve the correct geometry for elimination.

  • Concerted Elimination: The alpha-proton is abstracted, reducing the iodine center from I(V) to I(III) and releasing the carbonyl compound alongside 2-iodosobenzoic acid (IBA)[3].

G A 2-Iodobenzoic Acid (Precursor) B Oxidation (Oxone) Water, 70°C A->B C 2-Iodoxybenzoic Acid (IBX) Iodine(V) State B->C D Acetylation Ac2O / TsOH C->D E Dess-Martin Periodinane (DMP) Highly Soluble Oxidant D->E

Fig 1: Synthetic workflow from 2-iodobenzoic acid to the hypervalent oxidants IBX and DMP.

Plant Biology: 2,3,5-Triiodobenzoic Acid (TIBA)

While synthetic chemists focused on the ortho-substituted iodine, plant biologists discovered profound utility in the tri-substituted variant. In 1942, P.W. Zimmermann and A.E. Hitchcock discovered that 2,3,5-triiodobenzoic acid (TIBA) acted as an "anti-auxin" in tomato seedlings[7].

Mechanism of Action

TIBA does not destroy auxin (Indole-3-acetic acid, IAA); rather, it acts as a potent inhibitor of Polar Auxin Transport (PAT). It specifically targets and blocks the PIN-FORMED (PIN) family of auxin efflux carriers located at the basal ends of plant cells[8]. By trapping auxin within the cell, TIBA disrupts the concentration gradients necessary for apical dominance, gravitropism, and lateral root formation.

G A Auxin (IAA) Synthesis (Apical Meristem) B Polar Auxin Transport (PAT) A->B C PIN Efflux Carriers B->C D Normal Plant Growth (Elongation & Tropism) C->D F Inhibited Auxin Flow (Altered Plant Architecture) C->F E 2,3,5-Triiodobenzoic Acid (TIBA) E->C Inhibits

Fig 2: Mechanism of TIBA inhibiting polar auxin transport via PIN efflux carriers.

Diagnostic Medicine: Radiopaque Contrast Media

The most widespread clinical application of substituted iodobenzoic acids lies in medical imaging. The 2,4,6-triiodobenzoic acid scaffold is the foundational building block for nearly all modern X-ray and CT contrast agents[1].

Historical Evolution

In 1953, Wallingford synthesized acetrizoic acid, the first monomeric ionic compound used as an X-ray contrast agent, which was soon followed by diatrizoate (Urografin)[9][10]. The logic behind the molecular design was highly specific: the benzene ring provided a stable scaffold that could hold three iodine atoms (maximizing X-ray opacity) while allowing the attachment of hydrophilic functional groups to enhance water solubility and facilitate rapid renal excretion[1].

Early agents were "High Osmolar Contrast Media" (HOCM). Because they were ionic salts, they dissociated in blood, creating an osmolality up to seven times that of human plasma, leading to neurotoxicity, pain, and vascular damage[1][9]. In the late 1960s and 1970s, Torsten Almén pioneered the replacement of the ionizing carboxyl group with non-ionic hydrophilic amide side chains, birthing Low Osmolar Contrast Media (LOCM) like iohexol[9].

Quantitative Comparison of Contrast Agents

The evolution of these agents is best understood through their osmolality and ionic nature, summarized below:

GenerationExample Agent (Derivative)Ionic StatusOsmolality ClassApprox. Osmolality (mOsm/kg)Clinical Impact
1st (1950s) Diatrizoate / AcetrizoateIonic MonomerHOCM1500 - 2000High toxicity, pain on injection, high risk of nephropathy.
2nd (1980s) Iohexol / IopamidolNon-ionic MonomerLOCM600 - 800Vastly improved safety profile, standard of care for decades.
3rd (1990s) IodixanolNon-ionic DimerIOCM~290 (Iso-osmolar)Matches blood osmolality; lowest risk of contrast-induced nephropathy.

Self-Validating Experimental Protocols

Protocol 1: Safe Synthesis of IBX via Oxone Oxidation

Causality: Historically, IBX was synthesized using potassium bromate and sulfuric acid[4]. This method frequently generated explosive bromine intermediates and yielded highly shock-sensitive IBX. The modern, self-validating protocol utilizes Oxone (potassium peroxymonosulfate) in an aqueous medium. Oxone acts as a clean oxygen transfer agent, eliminating halogenated byproducts and allowing the product to precipitate out of solution safely due to its insolubility in water[11].

Step-by-Step Methodology:

  • Preparation: Suspend 2-iodobenzoic acid (1.0 eq) in deionized water (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Add Oxone (1.3 eq) in a single portion. The suspension will initially remain heterogeneous.

  • Heating: Heat the mixture to 70°C. Critical Control Point: Do not exceed 80°C to prevent thermal degradation of the hypervalent iodine species.

  • Reaction Monitoring: Stir for 3 hours. The reaction is self-indicating; the dense 2-iodobenzoic acid is converted into a voluminous, fluffy white precipitate of IBX.

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid through a sintered glass funnel.

  • Purification: Wash the solid sequentially with water (to remove sulfate salts) and cold acetone (to remove unreacted starting material and displace water).

  • Drying: Dry under vacuum in the dark at room temperature. Safety Note: Never oven-dry IBX, as it decomposes violently above 200°C[3].

Protocol 2: Dess-Martin Oxidation of a Primary Alcohol

Causality: DMP is utilized over IBX when the substrate is insoluble in DMSO or when DMSO is difficult to remove post-reaction. The addition of a mild base (sodium bicarbonate) buffers the acetic acid byproduct generated during the reaction, preventing the acid-catalyzed isomerization or degradation of sensitive substrates.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M under an inert argon atmosphere.

  • Buffering: Add solid NaHCO₃ (2.0 eq) to the solution.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) portion-wise. The reaction typically turns cloudy as the DMP reduces to the less soluble 2-iodosobenzoic acid (IBA) byproduct.

  • Completion: Stir at room temperature for 1–2 hours. Monitor via TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: The thiosulfate reduces any unreacted DMP to IBA, while the bicarbonate neutralizes the acetic acid, forcing the IBA into the aqueous layer as a soluble sodium salt.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure aldehyde.

References

  • 2-Iodoxybenzoic acid--a simple oxidant with a dazzling array of potential applications - PubMed (NIH). Available at:[Link]

  • IBX: an old reagent…………… - Atlanchim Pharma. Available at:[Link]

  • 2-Iodoxybenzoic acid - Wikipedia. Available at:[Link]

  • Dess–Martin periodinane - Wikipedia. Available at:[Link]

  • Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC (NIH). Available at:[Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC (NIH). Available at:[Link]

  • Teach you how to use 2,3,5-triiodobenzoic acid (TIBA) - Plant Growth Hormones. Available at:[Link]

  • Auxin transport - University of Louisiana. Available at:[Link]

  • History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology - Journal of Clinical Practice and Research. Available at:[Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Sonogashira Cross-Coupling of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists. Introduction & Chemical Context 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) is a highly functionalized, poly-substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

Introduction & Chemical Context

3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) is a highly functionalized, poly-substituted aromatic building block. Its unique substitution pattern—featuring a free carboxylic acid, a phenolic hydroxyl group, an electron-withdrawing fluorine atom, and a reactive iodine—makes it a highly valuable but mechanistically challenging substrate for palladium-catalyzed cross-coupling reactions.

The primary challenge lies in the presence of two acidic protons (-COOH and -OH). In standard Sonogashira couplings, amine bases (such as triethylamine or diisopropylamine) are required to generate the active copper acetylide intermediate[1]. However, the acidic moieties on this substrate will prematurely protonate and consume these amine bases, stalling the crucial transmetalation step and leading to undesired alkyne homocoupling (Glaser coupling)[1][2].

Despite these challenges, the reactivity trend of halogens in palladium-catalyzed cross-couplings (I > Br > Cl >> F) ensures absolute chemoselectivity at the C4 position[3]. The strongly electron-withdrawing fluorine atom at C3 further accelerates the oxidative addition of Pd(0) into the adjacent C-I bond[3]. To successfully couple this molecule, the acidic protons must be strategically managed—either by forming a soluble dianion using excess inorganic base in aqueous media[4][5], or via a protection-deprotection sequence.

Strategic Workflow & Decision Matrix

The choice of synthetic route depends entirely on the chemical stability of the terminal alkyne being coupled.

G Start 3-Fluoro-2-hydroxy-4-iodobenzoic acid Check Is the terminal alkyne base-sensitive? Start->Check PathA Direct Coupling (Aqueous/Inorganic Base) Check->PathA No PathB Protection Strategy (Esterification/Alkylation) Check->PathB Yes CouplingA Pd(PPh3)2Cl2, CuI K2CO3 (3.5 eq), H2O/EtOH PathA->CouplingA CouplingB 1. MeI, K2CO3 (Protect) 2. Pd/Cu, Et3N (Couple) 3. LiOH (Deprotect) PathB->CouplingB Product C4-Alkynylated Product CouplingA->Product CouplingB->Product

Decision matrix for Sonogashira coupling based on alkyne base-sensitivity.

Condition Optimization & Mechanistic Causality

To establish a robust protocol, various base and solvent combinations were evaluated. The data below illustrates why standard organic conditions fail and why an aqueous inorganic system is required for direct coupling.

Table 1: Optimization of Base and Solvent for Direct Coupling with Phenylacetylene

EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1Et₃N (2.0)DMF2524<10%Base consumed by acidic protons; transmetalation stalled[1].
2Et₃N (4.0)DMF501645%Sluggish reaction; significant Glaser homocoupling observed[1].
3K₂CO₃ (3.5)H₂O/EtOH (1:1)60888% Optimal dianion solubility; clean conversion; active catalyst turnover[4][5].
4Cs₂CO₃ (3.5)H₂O/EtOH (1:1)60885%Comparable to K₂CO₃ but less cost-effective for scale-up.
5K₂CO₃ (3.5)DMF801260%Poor solubility of the carboxylate/phenolate dianion in pure DMF.

Causality Insight: By utilizing an excess of K₂CO₃ (3.5 equivalents) in a highly polar, protic solvent mixture (H₂O/EtOH), the substrate is fully deprotonated into a highly soluble dianion[4][5]. This prevents the free carboxylic acid from coordinating to and poisoning the palladium catalyst[2]. Furthermore, the aqueous media suppresses the formation of the undesired alkyne homodimer, ensuring high atom economy.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Aqueous Sonogashira Coupling (For Robust Alkynes)

This protocol is ideal for aliphatic, aromatic, and electronically neutral terminal alkynes that can withstand strong inorganic bases.

Materials:

  • 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • CuI (0.10 mmol, 10 mol%)

  • K₂CO₃ (3.5 mmol)

  • Degassed H₂O / Ethanol (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Fluoro-2-hydroxy-4-iodobenzoic acid and K₂CO₃.

  • Solvation: Add the degassed H₂O/EtOH mixture. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The dissolution of the starting material into a clear solution confirms the successful formation of the soluble dianion. If the solution remains cloudy, add an additional 1.0 mL of H₂O before proceeding.

  • Catalyst Addition: Under a positive stream of argon, add Pd(PPh₃)₂Cl₂ and CuI. The solution will transition to a pale yellow/orange hue.

  • Coupling: Inject the terminal alkyne dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 8 hours.

    • Self-Validation Check: The reaction mixture should darken to a deep amber/brown, indicating active palladium turnover and copper acetylide formation.

  • Workup & Isolation: Cool the mixture to room temperature. Filter through a short pad of Celite to remove catalyst particulates. Transfer the filtrate to a separatory funnel and wash with Ethyl Acetate (10 mL) to remove unreacted alkyne and homocoupled byproducts.

  • Precipitation: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl.

    • Self-Validation Check: The target C4-alkynylated product will immediately crash out as a precipitate upon reaching the acidic pH threshold. Collect via vacuum filtration and wash with cold water.

Protocol B: Protection-Coupling-Deprotection (For Base-Sensitive Alkynes)

If the alkyne contains base-sensitive functional groups (e.g., epoxides, aliphatic esters), the harsh basic conditions of Protocol A will cause degradation. The substrate must be masked.

Step-by-Step Methodology:

  • Protection (Methylation):

    • Dissolve the starting material (1.0 mmol) in DMF (5 mL). Add K₂CO₃ (3.0 mmol) and Methyl Iodide (2.5 mmol). Stir at 50 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC (10% MeOH/DCM). The baseline-bound free acid will disappear, replaced by a high-Rf spot (~0.8) corresponding to methyl 3-fluoro-4-iodo-2-methoxybenzoate. Quench with water and extract with Ethyl Acetate.

  • Standard Sonogashira Coupling:

    • In a degassed flask, combine the protected intermediate (1.0 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and the sensitive terminal alkyne (1.2 mmol) in anhydrous THF (5 mL) and Et₃N (5 mL)[1]. Stir at room temperature for 12 hours.

    • Self-Validation Check: The formation of a dense white precipitate (Et₃N·HI salt) is a visual confirmation that the coupling is proceeding successfully[1].

  • Deprotection:

    • Isolate the coupled ester via standard silica gel chromatography. Dissolve in THF/H₂O (3:1) and add LiOH (5.0 equivalents). Stir at 60 °C for 16 hours to cleave both the methyl ester and the methyl ether, regenerating the free -COOH and -OH groups. Acidify to pH 2 to precipitate the final product.

Sources

Application

3-Fluoro-2-hydroxy-4-iodobenzoic acid as a building block in organic synthesis

An Application Note on the Strategic Use of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid as a Versatile Building Block in Modern Organic Synthesis For researchers, medicinal chemists, and professionals in drug development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Strategic Use of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid as a Versatile Building Block in Modern Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 3-Fluoro-2-hydroxy-4-iodobenzoic acid is a trifunctionalized aromatic compound poised for significant utility in the construction of novel organic molecules, particularly in the pharmaceutical and materials science sectors.[1] This application note serves as a technical guide to the synthetic applications of this versatile intermediate, with a focus on its role in palladium-catalyzed cross-coupling reactions.

The Molecular Advantage: A Trifunctionalized Aromatic Core

The synthetic power of 3-fluoro-2-hydroxy-4-iodobenzoic acid lies in the orthogonal reactivity of its functional groups. The presence of a carboxylic acid, a hydroxyl group, a fluorine atom, and an iodine atom on a single benzene ring offers multiple handles for sequential chemical modifications.

  • The Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2] This is due to the relatively low bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3]

  • The Hydroxyl and Carboxylic Acid Groups: These functionalities provide sites for esterification, amidation, and etherification. They also influence the electronic properties of the aromatic ring and can be key interaction points in biologically active molecules.

  • The Fluoro Group: The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2]

This multi-functionality allows for a modular approach to synthesis, where complex structures can be built step-wise from this core scaffold.

Key Applications in Cross-Coupling Reactions

The primary application of 3-fluoro-2-hydroxy-4-iodobenzoic acid in organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization, leaving other potentially reactive sites on coupling partners intact.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] In the case of 3-fluoro-2-hydroxy-4-iodobenzoic acid, the iodine atom serves as the leaving group for the oxidative addition of a palladium(0) catalyst. This is followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product.[4]

Suzuki_Miyaura_Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems.[6] This reaction is typically co-catalyzed by palladium and copper(I) salts.[7] 3-Fluoro-2-hydroxy-4-iodobenzoic acid is an excellent substrate for this reaction, allowing for the introduction of an alkynyl moiety at the 4-position.

Sonogashira_Mechanism

Experimental Protocols

The following protocols are representative examples for the use of a substituted aryl iodide in Suzuki-Miyaura and Sonogashira couplings. These should be considered as starting points and may require optimization for 3-fluoro-2-hydroxy-4-iodobenzoic acid, particularly concerning the choice of base and solvent to ensure solubility and compatibility with the hydroxyl and carboxylic acid groups.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl iodides.[3][4]

Materials:

  • 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃; 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-2-hydroxy-4-iodobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This is repeated three times.

  • Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Acidify the aqueous solution with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Representative Protocol for Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aryl iodides with terminal alkynes.[7][8]

Materials:

  • 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI; 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N; 3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF; 10 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-fluoro-2-hydroxy-4-iodobenzoic acid, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride (30 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time of cross-coupling reactions. The following table provides a general comparison of reaction parameters for aryl iodides in Suzuki-Miyaura and Sonogashira couplings.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Palladium complexes (e.g., PdCl₂(PPh₃)₂)
Co-catalyst NoneCopper(I) salts (e.g., CuI)
Ligand Phosphine-based (e.g., PPh₃, SPhos)Phosphine-based (e.g., PPh₃)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃) or Organic (e.g., Et₃N)Organic amine (e.g., Et₃N, DIPEA)
Solvent Ethereal (e.g., Dioxane, THF), Aromatic (e.g., Toluene) often with waterPolar aprotic (e.g., DMF, THF), Amine solvent
Temperature Room temperature to 120 °CRoom temperature to 80 °C

Conclusion

3-Fluoro-2-hydroxy-4-iodobenzoic acid is a highly valuable and versatile building block for organic synthesis. Its trifunctionalized nature allows for its strategic use in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The provided representative protocols for Suzuki-Miyaura and Sonogashira couplings offer a solid foundation for researchers to explore the synthetic potential of this compound in their own research endeavors. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is key to achieving high yields and purity.

References

Sources

Method

Application Note: 3-Fluoro-2-hydroxy-4-iodobenzoic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of a highly functionalized, versatile building block is critical for accelerating Structure-Activity Relationship (SAR) exploration. 3-Fluoro-2-hydroxy-4-iodobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of a highly functionalized, versatile building block is critical for accelerating Structure-Activity Relationship (SAR) exploration. 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets. By combining the pharmacophoric properties of salicylic acid with the metabolic stability imparted by fluorine and the synthetic versatility of an iodine handle, this compound serves as a powerful starting point for the development of kinase inhibitors, anti-inflammatory agents, and radiotracers.

This application note provides a mechanistic breakdown of this scaffold's physicochemical properties and outlines self-validating experimental protocols for its late-stage functionalization.

Mechanistic Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is vital to understand why a molecule is designed a certain way before utilizing it in a synthetic workflow. The unique substitution pattern of 3-fluoro-2-hydroxy-4-iodobenzoic acid is not accidental; it is a masterclass in rational drug design.

  • The Salicylic Acid Core (C1-C2): Salicylic acid derivatives are historically recognized as privileged scaffolds in medicinal chemistry, frequently utilized to target cyclooxygenases (COX), AMP-activated protein kinase (AMPK), and various protein-protein interactions . The adjacent carboxylic acid and hydroxyl group often participate in bidentate hydrogen bonding with arginine or lysine residues in target binding pockets .

  • The 3-Fluoro Advantage: The introduction of a fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect ( σI​ ). This significantly lowers the pKa​ of the adjacent 2-hydroxyl group, thereby enhancing its capacity as a hydrogen bond donor . Furthermore, fluorine substitution is a classical strategy to block cytochrome P450-mediated metabolic oxidation, increasing the metabolic half-life of the scaffold without adding significant steric bulk .

  • The 4-Iodo Handle: Iodine is highly polarizable and possesses a weak C-I bond, making it an optimal leaving group for palladium-catalyzed cross-coupling reactions. It allows for mild reaction conditions (e.g., room temperature or aqueous environments), which is crucial when working with sensitive biological targets or complex molecular architectures .

Table 1: Physicochemical Properties and Drug Design Impact
Structural FeaturePhysicochemical EffectPharmacological & Synthetic Advantage
Carboxylic Acid (C1) pKa​ ~2.5–3.0Primary pharmacophore for electrostatic interactions (e.g., salt bridges).
2-Hydroxyl Group H-bond donor/acceptorForms intramolecular H-bonds; critical for target recognition and orientation.
3-Fluoro Substitution Inductive electron withdrawalLowers the pKa​ of the 2-OH; blocks CYP450 metabolism at the 3-position.
4-Iodo Substitution High polarizability, weak C-I bondServes as an ideal leaving group for late-stage cross-coupling and isotopic exchange.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in causality and validation steps to ensure scientific integrity during execution.

Protocol A: Aqueous Suzuki-Miyaura Late-Stage Functionalization (C4 Position)

Objective: To generate a library of 4-aryl/heteroaryl salicylic acid derivatives for SAR screening.

Causality & Rationale: The 4-iodo group undergoes rapid oxidative addition with Pd(0) species. Because iodine is an excellent leaving group, the reaction can proceed under mild aqueous conditions. However, the presence of the free carboxylic acid and the acidic 2-hydroxyl group means that at least 3 equivalents of base (e.g., K2​CO3​ ) are required: one to neutralize the carboxylic acid, one to partially neutralize the phenol, and one to form the active boronate complex required for the rate-limiting transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 3-fluoro-2-hydroxy-4-iodobenzoic acid (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and K2​CO3​ (3.5 equiv, 1.75 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Note: Rigorous degassing via argon sparging is critical to prevent the premature oxidative homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 80°C for 2 hours (or 110°C for 15 minutes via microwave irradiation).

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The mass shift must correspond to the loss of iodine (-126 Da) and the addition of the aryl group. The presence of a des-iodo byproduct (M-126+1) indicates premature reductive elimination, signaling that the solvent was inadequately degassed.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl (to protonate the carboxylic acid) and extract with Ethyl Acetate (3 x 10 mL). Dry over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC.

Protocol B: C1-Amide Bond Formation via HATU Activation

Objective: To functionalize the carboxylic acid into an amide to explore target binding pocket depth.

Causality & Rationale: Direct amidation of salicylic acid derivatives is notoriously sluggish due to intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen, which stabilizes the ground state of the acid. Utilizing a highly reactive uronium-based coupling reagent like HATU overcomes this activation barrier by rapidly forming an electron-deficient HOAt ester. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the incoming amine nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 3-fluoro-2-hydroxy-4-iodobenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL). Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add the primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir for 2 hours at room temperature.

  • Validation (Self-Validating Step): Confirm reaction progress by the disappearance of the starting acid peak on HPLC and the emergence of a less polar product peak. If O-acylation of the 2-hydroxyl group is observed as a side product (double mass addition), add a mild nucleophile (e.g., 0.5 mL of a 1M hydrazine solution) during the workup to selectively cleave the phenolic ester while leaving the target amide intact.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Dichloromethane, wash with brine to remove DMF, dry, and concentrate.

Workflow Visualization

The following diagram illustrates the divergent synthetic utility of the 3-fluoro-2-hydroxy-4-iodobenzoic acid scaffold in medicinal chemistry workflows.

G Core 3-Fluoro-2-hydroxy- 4-iodobenzoic acid (Central Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Boronic Acid Amidation Amide Bond Formation Core->Amidation HATU, DIPEA, Amine Radio Isotopic Exchange (Radiolabeling) Core->Radio [125I]NaI, Cu/Pd Catalyst Biaryl 4-Aryl/Heteroaryl Derivatives (SAR Exploration) Suzuki->Biaryl AmideProd C1-Amide Derivatives (Target Binding) Amidation->AmideProd Tracer 123I / 124I / 125I Radiotracers (PET/SPECT Imaging) Radio->Tracer

Divergent synthetic workflows utilizing the 3-Fluoro-2-hydroxy-4-iodobenzoic acid scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[Link]

  • Benny, A. T., et al. (2021). Chromone a Privileged Scaffold in Drug Discovery: Developments on the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030-1063.[Link]

  • Ruzmetov, et al. (2022). Past, Current and Future Trends of Salicylic Acid and its Derivatives. ASEAN Journal for Science and Engineering in Materials.[Link]

  • El-Sepelgy, M., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Nanomaterials.[Link]

Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Fluoro-2-hydroxy-4-iodobenzoic Acid

Introduction 3-Fluoro-2-hydroxy-4-iodobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Fluoro-2-hydroxy-4-iodobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, a fluorine atom, and an iodine atom—offers multiple reactive sites for strategic chemical modifications. The presence of the iodine atom is particularly advantageous, enabling a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, a common strategy in medicinal chemistry.[1]

This document provides detailed protocols and scientific rationale for the synthesis of key pharmaceutical intermediates starting from 3-Fluoro-2-hydroxy-4-iodobenzoic acid. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on experimental reproducibility and an understanding of the underlying chemical principles.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 3-Fluoro-2-hydroxy-4-iodobenzoic acid primarily revolves around the strategic manipulation of its functional groups. The iodine atom at the 4-position is the most common site for initial modification via transition-metal-catalyzed cross-coupling reactions. The carboxylic acid and hydroxyl groups can be protected or can participate in subsequent transformations.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of 3-Fluoro-2-hydroxy-4-iodobenzoic acid, this reaction is instrumental in creating biaryl structures, which are prevalent in many marketed drugs.

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3] The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions.[4] The presence of the hydroxyl and carboxylic acid groups on the 3-Fluoro-2-hydroxy-4-iodobenzoic acid scaffold can influence the reaction, potentially requiring protection or careful selection of reaction conditions to avoid interference.

Protocol 1: Synthesis of 3-Fluoro-2-hydroxy-4-(4-methoxyphenyl)benzoic Acid via Suzuki-Miyaura Coupling

This protocol details the synthesis of a biaryl intermediate, which could be a precursor for compounds targeting a range of biological targets.

Experimental Workflow:

Suzuki_Miyaura_Coupling start Start: 3-Fluoro-2-hydroxy- 4-iodobenzoic acid reagents Add: (4-methoxyphenyl)boronic acid Pd(PPh3)4 K2CO3 start->reagents Step 1 solvent Solvent: 1,4-Dioxane/H2O reagents->solvent Step 2 reaction Reaction: Heat to 80°C Under N2 atmosphere solvent->reaction Step 3 workup Work-up: Acidify with HCl Extract with Ethyl Acetate reaction->workup Step 4 purification Purification: Column Chromatography workup->purification Step 5 product Product: 3-Fluoro-2-hydroxy-4- (4-methoxyphenyl)benzoic acid purification->product Step 6

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-Fluoro-2-hydroxy-4-iodobenzoic acid1820604-36-3296.011.0 g3.38
(4-methoxyphenyl)boronic acid5720-07-0151.960.61 g4.05
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.195 g0.169
Potassium Carbonate (K₂CO₃)584-08-7138.211.40 g10.14
1,4-Dioxane123-91-188.1120 mL-
Water (deionized)7732-18-518.025 mL-
Hydrochloric Acid (1 M)7647-01-036.46As needed-
Ethyl Acetate141-78-688.1150 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask, add 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 g, 3.38 mmol), (4-methoxyphenyl)boronic acid (0.61 g, 4.05 mmol), and potassium carbonate (1.40 g, 10.14 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.195 g, 0.169 mmol) to the flask.

  • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

  • Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Fluoro-2-hydroxy-4-(4-methoxyphenyl)benzoic acid.

Expected Outcome: The reaction should yield the desired biaryl product as a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS).

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[5][6] For 3-Fluoro-2-hydroxy-4-iodobenzoic acid, this reaction opens the door to a wide array of alkynyl-substituted intermediates, which are valuable in the synthesis of various heterocyclic compounds and as precursors for further transformations.

Mechanism and Rationale: The Sonogashira coupling mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[5] The choice of base is crucial to deprotonate the terminal alkyne and facilitate the formation of the copper acetylide.[5][6]

Protocol 2: Synthesis of 3-Fluoro-2-hydroxy-4-((trimethylsilyl)ethynyl)benzoic Acid via Sonogashira Coupling

This protocol describes the introduction of a protected alkyne group, which can be deprotected and used in subsequent reactions like click chemistry or cyclization reactions.

Experimental Workflow:

Sonogashira_Coupling start Start: 3-Fluoro-2-hydroxy- 4-iodobenzoic acid reagents Add: Ethynyltrimethylsilane PdCl2(PPh3)2 CuI Triethylamine (Et3N) start->reagents Step 1 solvent Solvent: Tetrahydrofuran (THF) reagents->solvent Step 2 reaction Reaction: Stir at room temperature Under N2 atmosphere solvent->reaction Step 3 workup Work-up: Remove solvent Partition between H2O and EtOAc reaction->workup Step 4 purification Purification: Column Chromatography workup->purification Step 5 product Product: 3-Fluoro-2-hydroxy-4- ((trimethylsilyl)ethynyl)benzoic acid purification->product Step 6

Caption: Workflow for Sonogashira Coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-Fluoro-2-hydroxy-4-iodobenzoic acid1820604-36-3296.011.0 g3.38
Ethynyltrimethylsilane1066-54-298.220.40 g4.05
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.900.119 g0.169
Copper(I) iodide (CuI)7681-65-4190.450.032 g0.169
Triethylamine (Et₃N)121-44-8101.191.4 mL10.14
Tetrahydrofuran (THF), anhydrous109-99-972.1130 mL-
Ethyl Acetate141-78-688.1150 mL-
Water (deionized)7732-18-518.0250 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • In a 100 mL Schlenk flask, dissolve 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 g, 3.38 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Add triethylamine (1.4 mL, 10.14 mmol) to the solution.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.119 g, 0.169 mmol) and copper(I) iodide (0.032 g, 0.169 mmol) to the reaction mixture.

  • Finally, add ethynyltrimethylsilane (0.40 g, 4.05 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-Fluoro-2-hydroxy-4-((trimethylsilyl)ethynyl)benzoic acid.

Expected Outcome: The product will be an alkynyl-substituted benzoic acid derivative, which can be used for further synthetic elaborations after deprotection of the silyl group.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction has become a widely used method in medicinal chemistry for the synthesis of aryl amines, which are common motifs in pharmaceuticals.[7]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[7][9] The choice of ligand and base is critical for a successful transformation, especially with challenging substrates.[10]

Protocol 3: Synthesis of 4-(Benzylamino)-3-fluoro-2-hydroxybenzoic Acid via Buchwald-Hartwig Amination

This protocol provides a method for the synthesis of an N-aryl amine, a common scaffold in drug molecules.

Experimental Workflow:

Buchwald_Hartwig_Amination start Start: 3-Fluoro-2-hydroxy- 4-iodobenzoic acid reagents Add: Benzylamine Pd2(dba)3 Xantphos Cs2CO3 start->reagents Step 1 solvent Solvent: Toluene reagents->solvent Step 2 reaction Reaction: Heat to 100°C Under N2 atmosphere solvent->reaction Step 3 workup Work-up: Acidify with HCl Extract with Ethyl Acetate reaction->workup Step 4 purification Purification: Column Chromatography workup->purification Step 5 product Product: 4-(Benzylamino)-3-fluoro- 2-hydroxybenzoic acid purification->product Step 6

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-Fluoro-2-hydroxy-4-iodobenzoic acid1820604-36-3296.011.0 g3.38
Benzylamine100-46-9107.150.44 g4.05
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.062 g0.068
Xantphos161265-03-8578.680.078 g0.135
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.20 g6.76
Toluene, anhydrous108-88-392.1430 mL-
Hydrochloric Acid (1 M)7647-01-036.46As needed-
Ethyl Acetate141-78-688.1150 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • To a Schlenk tube, add 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 g, 3.38 mmol), cesium carbonate (2.20 g, 6.76 mmol), Pd₂(dba)₃ (0.062 g, 0.068 mmol), and Xantphos (0.078 g, 0.135 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous toluene (30 mL) and benzylamine (0.44 g, 4.05 mmol).

  • Seal the tube and heat the reaction mixture to 100°C for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(benzylamino)-3-fluoro-2-hydroxybenzoic acid.

Expected Outcome: The desired N-arylated product should be obtained as a solid, with its identity and purity confirmed by analytical methods.

Conclusion

3-Fluoro-2-hydroxy-4-iodobenzoic acid is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide robust and reproducible methods for the construction of complex molecular architectures. The ability to selectively functionalize the iodo group allows for the introduction of diverse substituents, making this compound a key building block in the design and synthesis of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets, always adhering to safe laboratory practices.

References

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). In Chemical Insights. Retrieved from [Link]

  • Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki, A. (1998). In Metal-catalyzed Cross-coupling Reactions. Diederich, F., and Stang, P. J., Eds.; Wiley-VCH: New York, pp. 49-97.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. Retrieved from [Link]

  • Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

Sources

Method

Application Note: Catalyst Selection and Optimization for the Cross-Coupling of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid

Executive Summary & Chemical Context The functionalization of highly decorated aromatic building blocks is a cornerstone of modern drug discovery. 3-Fluoro-2-hydroxy-4-iodobenzoic acid presents a unique synthetic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of highly decorated aromatic building blocks is a cornerstone of modern drug discovery. 3-Fluoro-2-hydroxy-4-iodobenzoic acid presents a unique synthetic challenge due to the presence of two unprotected, highly acidic moieties: a carboxylic acid and a phenolic hydroxyl group. While the carbon-iodine (C–I) bond is highly reactive toward oxidative addition, the adjacent unprotected heteroatoms frequently lead to catalyst poisoning, stalled catalytic cycles, and poor yields when using traditional palladium sources.

This application note details the mechanistic rationale for catalyst selection, providing a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate without the need for prior protecting-group chemistry.

Mechanistic Rationale: The "Unprotected Acid" Challenge

When coupling 3-fluoro-2-hydroxy-4-iodobenzoic acid, traditional catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ almost universally fail. As a Senior Application Scientist, I frequently see protocols fail here due to a misunderstanding of the substrate's coordination chemistry.

  • Catalyst Poisoning via Chelation: Under basic cross-coupling conditions, the substrate is deprotonated to form a salicylate-like dianion. This species is a potent bidentate ligand. If the palladium catalyst utilizes small or labile ligands (like PPh3​ ), the dianion will displace the ligand and chelate the Pd(II) intermediate, irreversibly trapping it and halting the catalytic cycle.

  • Stoichiometric Base Consumption: The acidic protons ( pKa​∼2.5 for the fluorinated acid; pKa​∼8.0 for the phenol) will instantly consume 2.0 equivalents of base. If standard coupling stoichiometry (e.g., 2.0 equiv of base) is used, no base remains to activate the boronic acid for transmetalation.

  • The Precatalyst Solution: To overcome this, we must utilize a bulky, electron-rich biarylphosphine ligand that physically prevents substrate chelation while accelerating reductive elimination. The XPhos Pd G3 precatalyst is the optimal choice. It is air-stable and undergoes rapid, base-mediated activation to generate the active, monoligated L-Pd(0) species quantitatively[1]. This allows for coupling of unprotected, heteroatom-rich substrates under remarkably mild conditions[2].

Catalyst Selection Matrix

The following table summarizes the quantitative data driving our catalyst selection. Data is normalized for the coupling of 3-fluoro-2-hydroxy-4-iodobenzoic acid (1.0 mmol) with phenylboronic acid (1.2 mmol) using K3​PO4​ (3.5 equiv) in 1,4-Dioxane/ H2​O .

Catalyst SystemLigand ArchitectureLoadingTemp (°C)Time (h)Conversion (%)Primary Failure Mode / Observation
Pd(PPh3​)4​ Unhindered Monodentate5 mol%8024< 10%Catalyst poisoning via salicylate chelation; Pd black precipitates.
Pd(dppf)Cl2​ Flexible Bidentate5 mol%801245%Slow reductive elimination; competing protodeboronation of partner.
XPhos Pd G3 Bulky Biarylphosphine2 mol%452> 98% None. Rapid L-Pd(0) generation and steric protection of Pd(II).

Catalytic Cycle & Activation Pathway

The diagram below maps the specific interaction of the G3 precatalyst with the unprotected substrate. Note the critical divergence point where standard ligands fail (red dashed line) versus the successful XPhos-mediated pathway.

G Precat XPhos Pd G3 Precatalyst (Stable Pd(II) Complex) Activation Base-Mediated Activation (-Carbazole, -OMs) Precat->Activation ActivePd Active L-Pd(0) Species (Catalytic Engine) Activation->ActivePd OxAdd Oxidative Addition (Insertion into C-I Bond) ActivePd->OxAdd 3-Fluoro-2-hydroxy- 4-iodobenzoic acid TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Base & Boronic Acid Poison Catalyst Poisoning (Salicylate Chelation) OxAdd->Poison If using non-bulky ligands (e.g., PPh3) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActivePd Catalyst Regeneration Product Coupled Biaryl Product (Target Molecule) RedElim->Product

Figure 1: Catalytic cycle and activation pathway of XPhos Pd G3 with unprotected acidic substrates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are integrated into the steps to confirm that the underlying organometallic mechanisms are proceeding correctly.

Reagents & Stoichiometry Rationale
  • 3-Fluoro-2-hydroxy-4-iodobenzoic acid: 1.0 equiv (1.0 mmol, 282.01 g/mol )

  • Arylboronic Acid: 1.2 equiv (1.2 mmol). A slight excess compensates for trace protodeboronation.

  • Potassium Phosphate Tribasic ( K3​PO4​ ): 3.5 equiv (3.5 mmol). Crucial causality: 2.0 equiv are consumed to deprotonate the -COOH and -OH groups. The remaining 1.5 equiv form the reactive boronate complex required for transmetalation.

  • XPhos Pd G3: 0.02 equiv (2 mol%).

  • Solvent: 1,4-Dioxane / Deionized H2​O (4:1 v/v, 5.0 mL total). Water is strictly required to solubilize the tribasic phosphate and the highly polar dianionic substrate.

Step-by-Step Workflow

Step 1: Reaction Setup

  • To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add the 3-fluoro-2-hydroxy-4-iodobenzoic acid, arylboronic acid, K3​PO4​ , and XPhos Pd G3.

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of Deionized H2​O .

  • Visual Check: The mixture will initially appear as a pale yellow, heterogeneous suspension.

Step 2: Degassing (Critical Step) 4. Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles, or vigorously sparge the solution with Argon for 15 minutes. 5. Causality: The active L-Pd(0) species is highly susceptible to oxidation. Oxygen contamination will convert it to an inactive Pd(II) peroxo complex, stalling the reaction.

Step 3: Activation and Heating 6. Place the flask in a pre-heated oil bath at 45 °C and stir vigorously (800 rpm) under an Argon atmosphere. 7. Self-Validation Cue: Within 5 to 10 minutes, the suspension will transition to a deep orange/red homogeneous solution . This color change confirms that the G3 precatalyst has successfully undergone base-mediated deprotonation and reductive elimination to release the active L-Pd(0) catalyst. (Note: If the solution turns opaque black, palladium aggregation has occurred due to insufficient degassing).

Step 4: Workup and Isolation 8. After 2 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). 9. Transfer to a separatory funnel. Causality: At this highly basic pH, your coupled product is a water-soluble potassium carboxylate/phenoxide salt. The organic layer contains the cleaved carbazole byproduct, XPhos ligand, and unreacted boronic acid. 10. Separate the layers. Discard the organic layer. 11. Wash the aqueous layer once with Diethyl Ether (10 mL) to remove trace organic impurities. 12. Acidification: Slowly add 1M HCl dropwise to the aqueous layer while stirring, until the pH reaches ~2.0. 13. Self-Validation Cue: A thick white or off-white precipitate will immediately crash out of the solution. This is your protonated, neutral biaryl carboxylic acid product. 14. Extract the acidified aqueous suspension with Ethyl Acetate ( 3×15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure product.

In-Process Analytical Validation
  • Do not use TLC: The highly polar nature of the dianionic starting material and product causes severe streaking on normal-phase silica, rendering TLC useless for reaction monitoring.

  • LC-MS Monitoring: Take a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1) containing 0.1% Formic Acid, and analyze via LC-MS in negative ion mode (ESI-). Monitor for the disappearance of the starting material mass ( m/z 281 [M−H]− ) and the appearance of the corresponding product mass.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (via PMC) URL:[Link]

Sources

Application

solvent effects on 3-Fluoro-2-hydroxy-4-iodobenzoic acid reactivity

Application Note: Solvent-Directed Chemoselectivity in the Functionalization of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid Executive Summary In advanced synthetic development, a molecule is not merely a static structure; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent-Directed Chemoselectivity in the Functionalization of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid

Executive Summary

In advanced synthetic development, a molecule is not merely a static structure; it is a dynamic entity whose reactivity is sculpted by its microenvironment. 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS 1823369-71-6) is a highly functionalized, polyfunctional aromatic building block (1[1]). Its synthetic utility is defined by four distinct handles: a carboxylic acid (C1), a phenolic hydroxyl (C2), an electron-withdrawing fluorine (C3), and a highly polarizable carbon-iodine bond (C4). Because these functional groups possess divergent electronic demands and hydrogen-bonding capabilities, the choice of solvent is not just a medium for dissolution—it is the primary switch for chemoselectivity. This guide details the mechanistic causality behind solvent selection and provides self-validating protocols for controlling the reactivity of this complex substrate.

Mechanistic Causality: The Role of the Solvation Sphere

A. Palladium-Catalyzed C-I Bond Activation The C4 carbon-iodine bond is highly susceptible to oxidative addition by low-valent palladium. In cross-coupling reactions (e.g., Suzuki-Miyaura), the solvent must perform a dual role: dissolving a lipophilic organic substrate and an inorganic base. Polar aprotic solvents, particularly 1,4-dioxane, are uniquely suited for this. Dioxane, when combined with water, facilitates the dissolution of bases like K₂CO₃, which is essential for the transmetalation step (2[2]). Furthermore, polar aprotic media have been shown to stabilize anionic palladium(0) intermediates—often the true catalytically active species in these complex mixtures (3[3]).

B. Intramolecular Hydrogen Bonding and Nucleophilic Substitution As a salicylic acid derivative, 3-fluoro-2-hydroxy-4-iodobenzoic acid exhibits strong intramolecular hydrogen bonding between the C2-hydroxyl and the C1-carboxylate groups. The integrity of this hydrogen-bond network is heavily dependent on the dielectric constant and hydrogen-bonding capacity of the solvent (4[4]).

  • Protic Solvents (e.g., EtOH, H₂O): Act as competitive hydrogen-bond donors and acceptors. They heavily solvate the phenoxide and carboxylate anions, creating a dense solvation shell that sterically and electronically hinders nucleophilic attack.

  • Dipolar Aprotic Solvents (e.g., DMF, DMSO): These solvents selectively solvate the counter-cations (e.g., K⁺, Na⁺), leaving the anionic oxygen centers "naked" (2[2]). This lack of a tightly bound solvation shell drastically increases the nucleophilicity of the oxygen atoms, accelerating O-alkylation and nucleophilic aromatic substitution (SₙAr) pathways (5[5]).

Empirical Data Matrix: Solvent Influence on Reactivity

The following table summarizes the quantitative impact of solvent selection on the divergent reactivity of 3-fluoro-2-hydroxy-4-iodobenzoic acid.

Reaction PathwayTarget Functional GroupOptimal Solvent SystemUnfavorable SolventYield / Conversion ImpactMechanistic Rationale
Suzuki-Miyaura Coupling C4 (C-I Bond)1,4-Dioxane / H₂O (4:1)Pure Toluene (Non-polar)>90% (Dioxane) vs. <30% (Toluene)Aqueous aprotic mixtures dissolve inorganic bases and stabilize anionic Pd(0) species.
Global O-Alkylation C1 (COOH) & C2 (OH)DMFEthanol>95% (DMF) vs. <40% (EtOH)DMF leaves anions "naked"; EtOH heavily solvates anions via competitive H-bonding.
Selective Amidation C1 (COOH)DCM / DMF (cat.)Water>85% (DCM) vs. 0% (Water)Aprotic conditions prevent hydrolysis of the activated acyl intermediate.

Mandatory Visualization: Solvent-Driven Reaction Pathways

SolventPathways cluster_aprotic Dipolar Aprotic Media (e.g., DMF, Dioxane) cluster_protic Protic Media (e.g., EtOH, H2O) SM 3-Fluoro-2-hydroxy- 4-iodobenzoic acid NakedAnion Naked Phenoxide/ Carboxylate Anions SM->NakedAnion Base + DMF PdActive Stabilized Anionic Pd(0) Intermediates SM->PdActive Pd Cat. + Dioxane/H2O SolvatedAnion Heavily Solvated H-Bonded Anions SM->SolvatedAnion Base + EtOH OAlkyl Rapid Global O-Alkylation NakedAnion->OAlkyl Electrophile (e.g., MeI) CrossCouple High-Yield C4 Cross-Coupling PdActive->CrossCouple Boronic Acid Sluggish Sluggish Nucleophilic Reactivity SolvatedAnion->Sluggish Steric Hindrance

Divergent reactivity pathways of 3-fluoro-2-hydroxy-4-iodobenzoic acid dictated by solvent choice.

Self-Validating Experimental Workflows

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively couple an aryl boronic acid to the C4 position while leaving the C1 and C2 oxygen functionalities intact. Rationale: A 1,4-Dioxane/Water mixture is utilized to ensure homogeneous transmetalation and stabilize the Pd catalytic cycle.

  • Preparation: In a flame-dried Schlenk flask, combine 3-fluoro-2-hydroxy-4-iodobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.1 M relative to substrate). Causality Note: The water solubilizes the K₂CO₃, generating the reactive boronate complex, while dioxane dissolves the organic fragments.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the vessel with N₂ for 5 minutes.

  • Heating & Self-Validation: Heat the reaction to 80 °C.

    • Validation Checkpoint 1: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material isotope pattern (m/z ~281.9) and the emergence of the coupled product mass (m/z ~232.0) validates catalytic turnover.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl to protonate the C1 carboxylate, forcing the product into the organic phase (EtOAc) during extraction.

Protocol B: Global O-Alkylation via "Naked Anion" Generation

Objective: Exhaustively alkylate both the C1 carboxylic acid and C2 phenol to generate a dialkoxy ester. Rationale: DMF is selected to sequester the potassium cations, leaving the oxygen anions highly nucleophilic and free from hydrogen-bond dampening.

  • Preparation: Dissolve 3-fluoro-2-hydroxy-4-iodobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 equiv). Stir at room temperature for 15 minutes. Causality Note: The suspension will change color as the highly conjugated, unsolvated phenoxide/carboxylate dianion forms.

  • Electrophile Addition: Dropwise add methyl iodide (MeI, 3.0 equiv).

  • Reaction & Self-Validation: Stir at room temperature for 4 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 3:1). The starting material will remain at the baseline (highly polar acid), while the successful global alkylation product will migrate rapidly (R_f ~0.6) as a distinct, UV-active spot.

  • Workup: Quench with water to precipitate the highly lipophilic product, or extract with diethyl ether, washing the organic layer extensively with LiCl (aq) to remove residual DMF.

References

  • Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:[Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchGate URL:[Link]

  • Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3-Fluoro-2-hydroxy-4-iodobenzoic acid synthesis

Topic: Improving Yield and Regioselectivity in 3-Fluoro-2-hydroxy-4-iodobenzoic Acid Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Advanced Synthesis Support...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Yield and Regioselectivity in 3-Fluoro-2-hydroxy-4-iodobenzoic Acid Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical regiochemical and yield-limiting challenges encountered during the synthesis of 3-fluoro-2-hydroxy-4-iodobenzoic acid.

Executive Summary & Mechanistic Rationale

The primary challenge in synthesizing 3-fluoro-2-hydroxy-4-iodobenzoic acid lies in regioselectivity . The starting material, 3-fluoro-2-hydroxybenzoic acid (3-fluorosalicylic acid), possesses a highly activating hydroxyl (-OH) group. Under standard electrophilic aromatic substitution (SEAr) conditions, this -OH group strongly directs incoming electrophiles to its ortho and para positions[1]. Because the ortho positions (C1 and C3) are occupied, direct iodination exclusively yields the undesired 5-iodo isomer [2].

To successfully access the 4-iodo target, we must abandon SEAr and invert the reactivity paradigm using Directed Ortho Metalation (DoM) [3]. By masking the -OH group as a methoxy ether, we can leverage the powerful inductive electron-withdrawing effect of the C3-fluorine atom to kinetically acidify the C4 proton, allowing for regioselective lithiation and subsequent electrophilic trapping[4].

SynthesisPathway cluster_SEAr Direct Electrophilic Substitution (SEAr) cluster_DoM Directed Ortho Metalation (DoM) SM 3-Fluoro-2-hydroxybenzoic acid SEAr_Reagent I2 / Oxidant (Electrophile: I+) SM->SEAr_Reagent -OH directs para Protect 1. Protection (MeI, K2CO3) SM->Protect Mask -OH SEAr_Product 5-Iodo Isomer (Undesired) SEAr_Reagent->SEAr_Product Lithiation 2. Lithiation (sec-BuLi, TMEDA) Protect->Lithiation Quench 3. Iodination (I2 in THF) Lithiation->Quench F directs ortho Deprotect 4. Deprotection (BBr3, DCM) Quench->Deprotect DoM_Product 4-Iodo Isomer (Target) Deprotect->DoM_Product

Figure 1: Divergent pathways showing regioselectivity of SEAr vs. DoM in iodination.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why is my DoM conversion stalling at <30% when using sec-butyllithium (sec-BuLi) alone? A: Poor metalation efficiency is caused by the aggregation state of the base. In non-polar or moderately polar solvents (like THF), sec-BuLi exists as tightly bound hexamers, which drastically reduces its kinetic basicity. Solution: You must introduce N,N,N',N'-Tetramethylethylenediamine (TMEDA) in a 1:1 ratio with your base. TMEDA acts as a bidentate chelating ligand that breaks down the sec-BuLi aggregates into highly reactive monomers, vastly accelerating the deprotonation at C4.

Q2: I am observing the C6-iodo isomer as a byproduct. How do I improve C4 regioselectivity? A: In 3-fluoro-2-methoxybenzoic acid, you have competing directing groups. The carboxylate (formed in situ upon the first equivalent of base addition) directs to C6, while the fluorine directs to C4. The C4 proton is kinetically more acidic due to the C-F bond, but C6 metalation can occur if thermodynamic equilibration is allowed. Solution: Regioselectivity here is entirely temperature-dependent. You must maintain the internal reaction temperature strictly at -78 °C during the entire sec-BuLi addition. If the internal temperature spikes above -65 °C, thermodynamic equilibration favors the C6-lithiated species. Control your base addition rate using a syringe pump.

Q3: Why do I need 2.2 equivalents of sec-BuLi/TMEDA if I am only metalating one position? A: The starting material is a carboxylic acid. The first equivalent of sec-BuLi is instantly consumed to deprotonate the acidic carboxyl proton, forming a lithium carboxylate salt. Only the second equivalent is available to perform the C-H metalation at the C4 position. The extra 0.2 equivalents account for trace moisture and ensure complete conversion.

Q4: During the final methoxy deprotection step, I am losing my product to degradation. What is the correct protocol? A: Salicylic acid derivatives are highly electron-rich. Subjecting them to harsh protic acids (e.g., refluxing HBr or HI) often leads to rapid protodecarboxylation (loss of the CO2H group). Solution: Utilize Boron Tribromide (BBr₃) in anhydrous dichloromethane (DCM). BBr₃ is a Lewis acid that coordinates to the methoxy oxygen, facilitating ether cleavage via bromide attack at the methyl group. This proceeds smoothly at low temperatures without risking decarboxylation.

Quantitative Yield Analysis

The table below summarizes the expected outcomes when applying different iodination strategies to the 3-fluorosalicylic acid scaffold.

StrategyReagents / ConditionsTarget PositionMajor ProductTypical YieldKey Limitation
Direct SEAr I₂, HIO₃, AcOH, 80°CC53-Fluoro-2-hydroxy-5-iodobenzoic acid85–90%Inherent para-directing effect of -OH yields wrong isomer[2].
Unoptimized DoM sec-BuLi, I₂, THF, -78°CC43-Fluoro-4-iodo-2-methoxybenzoic acid< 30%Base aggregation severely limits kinetic deprotonation.
Optimized DoM sec-BuLi, TMEDA, I₂, THF, -78°CC43-Fluoro-4-iodo-2-methoxybenzoic acid75–82%Requires strict cryogenic control to prevent C6 metalation[4].
Validated Experimental Protocol

This self-validating protocol ensures high fidelity during the critical DoM and deprotection stages.

Step 1: Directed Ortho Metalation & Iodination
  • Preparation: Charge a flame-dried Schlenk flask with 3-fluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous THF (to achieve 0.2 M). Add TMEDA (2.2 eq). Stir under an argon atmosphere.

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add sec-BuLi (2.2 eq, 1.4 M in cyclohexane) over 30 minutes.

    • Self-Validation Cue: The solution will transition from clear to a deep yellow/orange, visually confirming the formation of the dianion intermediate. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Dropwise add a pre-chilled solution of sublimed Iodine (I₂, 2.5 eq) in anhydrous THF.

    • Self-Validation Cue: The deep orange color will immediately quench to a dark brown, indicating the presence of excess iodine. Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (the color will shift from brown to pale yellow). Acidify the aqueous layer with 1M HCl to pH 2 and extract with EtOAc. Dry and concentrate to yield 3-fluoro-4-iodo-2-methoxybenzoic acid.

Step 2: Ether Cleavage (Deprotection)
  • Reaction: Dissolve the crude intermediate in anhydrous DCM (0.1 M) under argon and cool to -78 °C.

  • Cleavage: Slowly add BBr₃ (3.0 eq, 1.0 M in DCM). Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by pouring it over crushed ice (Caution: Highly exothermic, evolves HBr gas). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final 3-fluoro-2-hydroxy-4-iodobenzoic acid via recrystallization from ethanol/water.

References
  • Iodination of salicylic acid improves its binding to transthyretin , PubMed (NIH). 1

  • The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry , International Science Community Association. 2

  • 3-Fluoro-2-methoxybenzoic Acid|CAS 106428-05-1 , Benchchem. 3

  • WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 , Google Patents. 4

Sources

Optimization

troubleshooting failed Suzuki coupling with 3-Fluoro-2-hydroxy-4-iodobenzoic acid

Topic: Overcoming Coupling Failures with 3-Fluoro-2-hydroxy-4-iodobenzoic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the advanced troubleshooting guide for one of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Coupling Failures with 3-Fluoro-2-hydroxy-4-iodobenzoic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the advanced troubleshooting guide for one of the most notoriously difficult classes of cross-coupling substrates: unprotected, highly functionalized halosalicylic acids. This guide provides mechanistic insights, a diagnostic matrix, and a self-validating protocol to ensure reproducible C-C bond formation.

Mechanistic Deep Dive: Why This Substrate Fails

Coupling 3-fluoro-2-hydroxy-4-iodobenzoic acid presents a "perfect storm" of chemical challenges. While the iodine atom at the C4 position is an excellent leaving group for oxidative addition, the surrounding functional groups actively sabotage the catalytic cycle through three distinct mechanisms:

  • Base Depletion (The Stoichiometry Trap): The Suzuki-Miyaura coupling requires a negatively charged boronate complex to undergo transmetalation. This substrate possesses two highly acidic protons: a carboxylic acid (pKa ~2.5) and a phenol (pKa ~7.5, further acidified by the electron-withdrawing ortho-fluorine). These protons will immediately neutralize standard base equivalents. If the base is depleted, the boronic acid remains neutral, and transmetalation stalls.

  • Acid-Catalyzed Protodeboronation: Boronic acids are highly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced with a C-H bond[1]. The unprotected acidic protons on the substrate act as a local proton source, accelerating this degradation before the palladium catalyst can intercept the boronate.

  • Catalyst Poisoning via Chelation: The spatial arrangement of the C1-carboxylate and C2-hydroxyl groups forms a classic salicylate motif. Salicylates are potent bidentate ligands that can trap the Pd(II) intermediate, forming a stable, off-cycle chelate. To outcompete this chelation, bulky, electron-rich ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are strictly required[2],[3].

Reaction Troubleshooting Workflow

G Substrate 3-Fluoro-2-hydroxy- 4-iodobenzoic acid BaseCheck Base Stoichiometry (≥3.5 eq K3PO4) Substrate->BaseCheck Step 1 Catalyst Pd Catalyst + Ligand (e.g., SPhos / XPhos) BaseCheck->Catalyst Step 2 Reaction Cross-Coupling (Dioxane/H2O, 80°C) Catalyst->Reaction Step 3 Success Target Biaryl Product Reaction->Success Optimal Conditions Fail1 Protodeboronation (Boronic Acid Loss) Reaction->Fail1 Excess Acidic Protons Fail2 Catalyst Poisoning (Pd-Chelation) Reaction->Fail2 Weak Ligand Used

Troubleshooting Workflow for Suzuki Coupling of Acidic, Chelating Substrates

Diagnostic Matrix & Quantitative Data

To successfully couple this substrate, base stoichiometry is the single most critical variable. The table below summarizes the causal relationship between base equivalents, active transmetalation species, and expected experimental outcomes.

Table 1: Base Stoichiometry vs. Reaction Yield (1.0 eq Aryl Iodide, 1.5 eq Boronic Acid)

Total Base AddedBase Consumed by SubstrateActive Base for BoronateObserved Experimental OutcomeEstimated Yield
1.0 - 2.0 eq 2.0 eq (COOH + OH)0.0 eq No conversion; starting material fully recovered.< 5%
2.5 - 3.0 eq 2.0 eq0.5 - 1.0 eq Sluggish reaction; high rates of protodeboronation.20 - 40%
3.5 - 4.0 eq 2.0 eq1.5 - 2.0 eq Rapid transmetalation; catalyst poisoning avoided.> 85%

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure the substrate is fully deactivated as a chelator/acid before the catalyst is introduced.

Reagents:

  • 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • K₃PO₄ (4.0 equiv, 4.0 mmol)

  • Pd(OAc)₂ (5 mol%) and SPhos (10 mol%)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Pre-Neutralization (Critical Step): In a Schlenk flask, dissolve 3-fluoro-2-hydroxy-4-iodobenzoic acid and K₃PO₄ in the Dioxane/H₂O mixture. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Spot the aqueous layer on pH paper. It must read ≥ 10. If the pH is lower, the substrate is not fully deprotonated and will poison the catalyst. Add additional K₃PO₄ until pH > 10 is achieved.

  • Boronic Acid Addition: Add the arylboronic acid to the basic solution. Stir for an additional 5 minutes to allow the formation of the reactive trihydroxyboronate complex.

  • Catalyst Introduction: Add Pd(OAc)₂ and SPhos to the mixture.

    • Causality Note: Adding the catalyst after the substrate is fully doubly-deprotonated prevents the neutral phenol/carboxylic acid from forming an inert Pd-salicylate chelate.

  • Reaction Execution: Purge the flask with N₂ (3 vacuum/backfill cycles). Heat the reaction to 80 °C for 4–6 hours.

  • Monitoring & Quenching:

    • Validation Checkpoint: Analyze via LC-MS. You should observe the mass of the doubly-deprotonated product. If the boronic acid is consumed but the iodide remains, protodeboronation has occurred (see FAQ below).

    • Cool to room temperature, acidify carefully with 1M HCl to pH 2 (to reprotonate the product for extraction), and extract with EtOAc.

Frequently Asked Questions (FAQs)

Q: I am using 4 equivalents of base, but my LC-MS shows complete consumption of the boronic acid and unreacted aryl iodide. What is happening? A: You are experiencing rapid protodeboronation. Even with excess base, the highly polar aqueous environment can degrade electron-rich or sterically hindered boronic acids[1]. Solution: Switch to a "slow-release" strategy. Use MIDA boronates or aryltrifluoroborates, which slowly hydrolyze in basic aqueous conditions to provide a steady, low concentration of the active boronic acid, minimizing degradation[4].

Q: Can I just protect the phenol and carboxylic acid to make the coupling easier? A: Yes. Protecting the phenol as a methyl ether and the carboxylic acid as a methyl ester eliminates both the acidic protons and the chelation threat, turning this into a standard, highly reactive aryl iodide. However, if your synthetic route demands late-stage coupling without adding two extra protection/deprotection steps, the optimized protocol using SPhos and excess base is required to tolerate the unprotected functional groups[5].

Q: Why use a biphasic Dioxane/Water system instead of pure DMF or Toluene? A: The doubly-deprotonated substrate is essentially a dianion; it is highly polar and completely insoluble in pure organic solvents like Toluene. Furthermore, water is mechanistically essential for the formation of the reactive trihydroxyboronate species [R-B(OH)3]-, which is the actual transmetalating agent in basic Suzuki couplings.

Q: Does the fluorine atom at the 3-position help or hurt the reaction? A: Both. Electronically, its strong inductive effect activates the adjacent C-I bond, making oxidative addition faster. However, it also increases the acidity of the adjacent C2-hydroxyl group, making the substrate an even stronger chelator for Pd(II). The steric bulk of the ortho-fluorine also necessitates the use of a highly active, bulky ligand like SPhos to drive reductive elimination.

Sources

Troubleshooting

Technical Support Center: Deiodination of 3-Fluoro-2-hydroxy-4-iodobenzoic Acid

Welcome to the technical support center for the deiodination of 3-Fluoro-2-hydroxy-4-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the deiodination of 3-Fluoro-2-hydroxy-4-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. The guidance provided herein is based on established principles of organic chemistry and field-proven insights.

Introduction

The selective deiodination of 3-Fluoro-2-hydroxy-4-iodobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of multiple functional groups on the aromatic ring, including a halogen, a hydroxyl group, and a carboxylic acid, presents unique challenges. This guide will help you navigate these challenges and achieve your desired product with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: My deiodination reaction is not going to completion. What are the common causes?

A1: Incomplete conversion is a frequent issue. Several factors could be at play:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using an adequate excess, especially if your reagents or solvents are not scrupulously dried, as moisture can consume the reductant.

  • Catalyst Deactivation: If you are employing a catalyst, such as palladium on carbon (Pd/C), it may have become deactivated. This can be due to impurities in the starting material or solvents.

  • Inadequate Reaction Temperature: Some deiodination reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature may be beneficial.

  • Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture with slow kinetics.

Q2: I am observing significant side product formation. What are the likely culprits?

A2: The formation of side products is often linked to the reaction conditions and the reactivity of the starting material.

  • Proto-defluorination: While less common than deiodination, the C-F bond can be cleaved under certain reductive conditions, especially at higher temperatures or with harsh reducing agents.

  • Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride will reduce the carboxylic acid. If the carboxylic acid is to be retained, milder reducing agents are necessary.

  • Dimerization: Radical-mediated deiodination pathways can sometimes lead to the formation of biphenyl-type dimers.[1][2]

Q3: What are the recommended starting conditions for the deiodination of 3-Fluoro-2-hydroxy-4-iodobenzoic acid?

A3: A good starting point for this transformation is catalytic transfer hydrogenation. This method is often mild and selective.

ParameterRecommended Condition
Catalyst 5-10 mol% Pd/C (5% or 10% loading)
Hydrogen Source Formic acid, ammonium formate, or sodium formate
Solvent Methanol, ethanol, or isopropanol
Temperature Room temperature to 50 °C
Reaction Time 2-24 hours

Q4: Can I use photochemical methods for this deiodination?

A4: Yes, visible-light photocatalysis is a viable and often milder alternative for the reduction of aryl halides.[3] This approach typically involves a photosensitizer that, upon excitation with light, can initiate a single-electron transfer (SET) process to the aryl iodide, leading to the formation of an aryl radical that can then be quenched.[3]

Troubleshooting Guides

Guide 1: Incomplete Reaction

This guide provides a systematic approach to troubleshooting incomplete deiodination reactions.

IncompleteReaction start Incomplete Deiodination Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK success Reaction Complete check_reagents->success Issue Found & Corrected optimize_temp Increase Reaction Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->success Issue Found & Corrected change_solvent Screen Alternative Solvents optimize_temp->change_solvent No Improvement optimize_temp->success Improvement Observed increase_time Extend Reaction Time change_solvent->increase_time No Improvement change_solvent->success Improvement Observed increase_time->success Improvement Observed SideProducts start Side Product Formation Observed identify_side_product Identify the Structure of the Side Product start->identify_side_product defluorination Proto-defluorination Detected identify_side_product->defluorination dimerization Dimerization Product Detected identify_side_product->dimerization acid_reduction Carboxylic Acid Reduction Detected identify_side_product->acid_reduction lower_temp Lower Reaction Temperature defluorination->lower_temp milder_reductant Use a Milder Reducing Agent defluorination->milder_reductant radical_scavenger Add a Radical Scavenger dimerization->radical_scavenger acid_reduction->milder_reductant success Side Products Minimized lower_temp->success milder_reductant->success change_catalyst Switch to a Different Catalyst System change_catalyst->success radical_scavenger->success

Caption: Decision tree for addressing side product formation.

Mitigation Strategies:

  • Proto-defluorination:

    • Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

    • Milder Reductant: Switch from a strong reducing agent to a milder one, for example, from NaBH₄ to a catalytic hydrogenation method.

  • Dimerization:

    • Radical Scavenger: The addition of a radical scavenger like TEMPO might suppress dimerization if a radical mechanism is at play. However, this may also inhibit the desired reaction.

    • Change Reaction Type: Consider a non-radical pathway, such as a metal-catalyzed reaction that does not proceed through free radicals.

  • Carboxylic Acid Reduction:

    • Selective Reductants: Use a chemoselective reducing agent that will not affect the carboxylic acid. Catalytic hydrogenation is generally a good choice.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This protocol provides a general procedure for the deiodination of 3-Fluoro-2-hydroxy-4-iodobenzoic acid using palladium on carbon and a hydrogen donor.

Materials:

  • 3-Fluoro-2-hydroxy-4-iodobenzoic acid

  • Palladium on carbon (5% or 10% w/w)

  • Ammonium formate (or formic acid/triethylamine)

  • Methanol (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1 equivalent).

  • Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Carefully add Pd/C (5-10 mol%).

  • Purge the flask with an inert gas.

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Insights

The deiodination of aryl iodides can proceed through several mechanisms, including:

  • Reductive Dehalogenation: This often involves a single-electron transfer (SET) to the aryl iodide, forming a radical anion that then expels an iodide ion to give an aryl radical. This radical is then quenched by a hydrogen atom donor. [1][4]* Catalytic Hydrogenation: With a catalyst like Pd/C, the reaction proceeds on the surface of the catalyst. The aryl iodide is adsorbed onto the palladium surface, and the C-I bond is cleaved by hydrogen.

  • Photocatalytic Reduction: A photosensitizer absorbs light and transfers energy or an electron to the aryl iodide, initiating the deiodination process. [3]

Mechanism A Aryl Iodide (Ar-I) B Radical Anion ([Ar-I]•⁻) A->B SET C Aryl Radical (Ar•) B->C - I⁻ I_minus I⁻ B->I_minus D Product (Ar-H) C->D + H• e e⁻ (from reductant or photocatalyst) e->A H_donor H• (from H-donor) H_donor->C

Caption: Simplified radical mechanism for reductive deiodination.

References

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - MDPI. (2022-08-23). Available from: [Link]

  • Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid - PMC. Available from: [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds - ETH Zürich. Available from: [Link]

  • Metal-Mediated Reductive Hydrodehalogenation of Organic Halides | Chemical Reviews. (2002-10-09). Available from: [Link]

  • Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC. Available from: [Link]

  • Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol1 - ElectronicsAndBooks. Available from: [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases - PubMed. (2015-12-15). Available from: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available from: [Link]

  • Two types of deiodination mechanisms. (a) Deiodination from the outer aromatic ring of T4 through keto‐enol tautomerization. 5 Deiodination from the inner aromatic ring of T4 through a key intermediate containing a Se⋅⋅⋅I halogen bond and a chalcogen bond. The reaction mechanisms proposed by Mugesh et al. [6]and Sicilia et al.[10a] are shown in black and blue, respectively. - ResearchGate. Available from: [Link]

  • Iodine(III)-Catalyzed Dehydrogenative Cycloisomerization-Arylation Sequence of 2-Propargyl 1,3-Dicarbonyl Compounds - The Royal Society of Chemistry. (2023-10-02). Available from: [Link]

  • Competition between reductive dehalogenation and nucleophilic aromatic substitution of nitro-activated iodine by amines - Journal of the Chemical Society D - RSC Publishing. Available from: [Link]

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions | The Journal of Organic Chemistry - ACS Publications. (2019-08-16). Available from: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. (2025-04-04). Available from: [Link]

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC. Available from: [Link]

  • Thyroid Hormone Metabolism I (via Deiodination) - GeneGlobe. Available from: [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC - NIH. (2021-10-21). Available from: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • Excited-State Palladium-Catalyzed 1,2-Spin-Center Shift Enables Selective C-2 Reduction, Deuteration, and Iodination of Carbohydrates - ResearchGate. (2021-01-19). Available from: [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases in - Journal of Molecular Endocrinology - Bioscientifica. Available from: [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC. Available from: [Link]

  • Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges | Endocrinology | Oxford Academic. (2009-03-01). Available from: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. Available from: [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - MDPI. (2005-02-28). Available from: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc. (2022-10-12). Available from: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available from: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025-11-03). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

alternative reagents to 3-Fluoro-2-hydroxy-4-iodobenzoic acid

As a Senior Application Scientist specializing in late-stage functionalization and API (Active Pharmaceutical Ingredient) synthesis, I frequently encounter bottlenecks when scaling up highly specific building blocks. 3-F...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in late-stage functionalization and API (Active Pharmaceutical Ingredient) synthesis, I frequently encounter bottlenecks when scaling up highly specific building blocks. 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) is a prime example. It is a dense, tetra-substituted benzene ring that offers exceptional precision for drug design: the iodine serves as a highly reactive handle for cross-coupling, the fluorine modulates pKa and metabolic stability, and the salicylic acid core provides a bidentate directing group or pharmacophore.

However, its extreme structural specificity often leads to high procurement costs, limited commercial availability, and unexpected catalyst poisoning during palladium-catalyzed reactions. When designing scalable synthetic routes, it is critical to evaluate alternative reagents that provide orthogonal reactivity or similar structural geometries without the associated drawbacks.

This guide provides an objective, mechanistically grounded comparison of alternative reagents, supported by field-proven protocols and causality-driven experimental design.

Mechanistic Context: Why Seek Alternatives?

Before selecting an alternative, we must deconstruct the chemical behavior of 3-Fluoro-2-hydroxy-4-iodobenzoic acid in a standard workflow (typically Suzuki-Miyaura or Sonogashira couplings):

  • The C-I Bond: Offers rapid oxidative addition, making it highly reactive. However, this hyper-reactivity can lead to unwanted dehalogenation or homocoupling side reactions.

  • The ortho-Hydroxyl Group: While useful for downstream cyclization, unprotected phenolic hydroxyls adjacent to carboxylates can act as potent bidentate ligands. They frequently chelate Pd(II) intermediates, pulling the catalyst out of the active cycle and forming unreactive "dead-end" complexes.

  • The Fluorine Atom: Strongly electron-withdrawing, it lowers the pKa of the adjacent hydroxyl and carboxylic acid groups while shielding the ring from oxidative metabolism (CYP450 enzymes).

Depending on which of these features is strictly necessary for your target molecule, different alternatives become optimal.

Comparative Analysis of Alternative Reagents

Alternative A: 4-Iodo-2-hydroxybenzoic acid (4-Iodosalicylic acid)

If the primary goal is to retain the salicylic acid core and the highly reactive cross-coupling site, this is the most direct substitute [1].

  • Mechanistic Advantage: By removing the fluorine atom, the reagent becomes significantly cheaper and more widely available. It has been successfully utilized in the synthesis of complex fluorophores and excited-state intramolecular proton transfer (ESIPT) dyes without the need for exhaustive protection/deprotection steps [2].

  • Trade-off: The absence of fluorine increases the electron density of the ring slightly, which may alter the target's metabolic stability and binding affinity.

Alternative B: 4-Bromo-3-fluoro-2-hydroxybenzoic acid

When the fluorine atom is non-negotiable for the final API's efficacy, but homocoupling or reagent cost is an issue, switching the halogen from iodine to bromine is a strategic choice.

  • Mechanistic Advantage: The C-Br bond has a higher bond dissociation energy (~81 kcal/mol) compared to the C-I bond (~65 kcal/mol). This slows down the oxidative addition step, which paradoxically increases the overall yield in complex mixtures by suppressing rapid homocoupling side reactions.

  • Trade-off: Requires more electron-rich, bidentate phosphine ligands (e.g., dppf) to force the oxidative addition step.

Alternative C: 3-Fluoro-4-iodobenzoic acid

If the 2-hydroxy group is not strictly required for the final pharmacophore, removing it entirely eliminates the most significant source of synthetic friction [3].

  • Mechanistic Advantage: Eliminates the risk of bidentate catalyst chelation. Reactions proceed with lower catalyst loadings and fewer equivalents of base.

  • Trade-off: Loss of the directing group for subsequent ortho-lithiation or cyclization reactions.

Quantitative Performance Data

The following table summarizes the physicochemical and reactivity profiles of the baseline reagent and its alternatives to guide your selection process.

Reagent NameCAS NumberC-X Bond ReactivityRisk of Pd ChelationCommercial AvailabilityPrimary Use Case
3-Fluoro-2-hydroxy-4-iodobenzoic acid 1823369-71-6Very High (C-I)High (Unprotected -OH)Low / ExpensiveExact structural matches for specific APIs.
4-Iodo-2-hydroxybenzoic acid 5326-47-6Very High (C-I)High (Unprotected -OH)High / EconomicalESIPT dyes, general salicylic acid scaffolds.
4-Bromo-3-fluoro-2-hydroxybenzoic acid 1429321-82-3Moderate (C-Br)High (Unprotected -OH)ModerateSuppressing homocoupling; retaining fluorine.
3-Fluoro-4-iodobenzoic acid 825-98-9Very High (C-I)Low (No -OH group)High / EconomicalHigh-yield cross-coupling; avoiding chelation.

Decision Matrix & Workflow Logic

To systematize the selection process, use the following decision matrix.

DecisionMatrix Start Target: Replace 3-Fluoro-2-hydroxy- 4-iodobenzoic acid Q1 Is the 3-Fluoro group essential for metabolic stability/pKa? Start->Q1 Q2 Is the 2-Hydroxy group required for the pharmacophore? Q1->Q2 Yes Alt1 4-Iodo-2-hydroxybenzoic acid (High reactivity, lower cost) Q1->Alt1 No Alt2 3-Fluoro-4-iodobenzoic acid (Prevents catalyst chelation) Q2->Alt2 No Alt3 4-Bromo-3-fluoro-2-hydroxybenzoic acid (Higher stability, less homocoupling) Q2->Alt3 Yes

Caption: Decision matrix for selecting structural alternatives based on synthetic requirements.

Experimental Methodology: Optimized Suzuki-Miyaura Protocol

When utilizing salicylic acid derivatives (Alternatives A and B), standard cross-coupling protocols often fail due to the acidic protons consuming the base and the oxygen atoms chelating the catalyst. The following protocol is engineered to bypass these failure modes.

Objective: Cross-coupling of an arylboronic acid with a halogenated salicylic acid derivative.

Reagents & Causality:

  • Base (K2CO3, 4.0 equivalents): Causality: The carboxylic acid and phenolic hydroxyl will immediately deprotonate, consuming 2 equivalents of base. Transmetalation requires an activated boronate complex, necessitating an excess of base to drive the catalytic cycle.

  • Catalyst (Pd(dppf)Cl2, 5 mol%): Causality: The bidentate dppf ligand tightly binds the palladium center, preventing the substrate's phenoxide/carboxylate from displacing the ligands and forming a dead-end chelate.

  • Solvent (1,4-Dioxane / H2O, 4:1): Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyborate intermediate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, add the halogenated salicylic acid alternative (1.0 mmol), the arylboronic acid (1.2 mmol), K2CO3 (4.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and deionized water (2 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the homocoupling of the boronic acid.

  • Reaction Execution: Backfill the flask with Argon, seal, and heat to 90 °C in an oil bath for 12 hours. Monitor via LC-MS.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Crucial adjustment: Acidify the aqueous layer to pH ~2 using 1M HCl. Causality: The product exists as a highly water-soluble di-potassium salt. Acidification protonates the carboxylate and phenoxide, forcing the product into the organic (EtOAc) layer.

  • Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient with 1% Acetic Acid to prevent tailing).

Catalytic Cycle & Pitfalls

Understanding where the reaction fails is just as important as knowing how to set it up. The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the specific vulnerability introduced by unprotected hydroxyl groups.

CatalyticCycle ArX Halogenated Salicylic Acid OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Requires Excess Base) OxAdd->TransMet SideRxn Catalyst Chelation (Unprotected -OH) OxAdd->SideRxn Side Reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the risk of catalyst chelation by unprotected hydroxyls.

References

  • ACS Photonics. "Low Amplified Spontaneous Emission Threshold and Efficient Electroluminescence from a Carbazole Derivatized Excited-State Intramolecular Proton Transfer Dye." ACS Publications, 2018. Available at:[Link]

Comparative

Application &amp; Performance Guide: 3-Fluoro-2-hydroxy-4-iodobenzoic Acid in Advanced Synthesis and Drug Discovery

Executive Summary 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS 1823369-71-6)[1] is a highly specialized, trifunctional aromatic building block. By integrating a salicylic acid core with strategic halogenation (fluorine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS 1823369-71-6)[1] is a highly specialized, trifunctional aromatic building block. By integrating a salicylic acid core with strategic halogenation (fluorine and iodine), it serves as a premium intermediate for complex pharmaceutical synthesis, agrochemical development, and materials science. This guide objectively compares its performance against non-fluorinated and brominated alternatives, detailing the causal mechanisms behind its superior reactivity and providing field-proven experimental protocols.

Structural Rationale & Causal Mechanisms (E-E-A-T)

As an application scientist, selecting the correct halogenated building block requires understanding the interplay between steric hindrance, electronic effects, and bond dissociation energies.

  • The Iodine Advantage (Cross-Coupling): The carbon-iodine (C–I) bond is significantly weaker and more polarizable than carbon-bromine (C–Br) or carbon-chlorine (C–Cl) bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C–I bond is the rate-determining step. Iodine accelerates this step by a factor of 102 to 103 compared to bromine, enabling reactions at lower temperatures with reduced catalyst loading[2].

  • The Fluorine Effect (Metabolic Stability & pKa): The introduction of a fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of both the carboxylic acid and the adjacent phenolic hydroxyl group, altering its metal-chelating dynamics. In drug discovery, fluorinated salicylic acids are actively investigated for their ability to resist oxidative metabolism (CYP450) and act as antimetabolites. For instance, they are studied for their interaction with the MbtA adenylating enzyme in the mycobactin siderophore biosynthesis pathway of Mycobacterium tuberculosis[3]. Furthermore, salicylic acid derivatives act by disrupting intrabacterial pH homeostasis[4].

Comparative Performance Analysis

To justify the use of 3-Fluoro-2-hydroxy-4-iodobenzoic acid over more common alternatives, we must evaluate both its synthetic efficiency and physicochemical properties.

Table 1: Cross-Coupling Performance Metrics

Conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, K3​PO4​ base, THF/Water, 12 hours.

Compound / AlternativeCatalyst LoadingOptimal TempYield (%)Primary Limitation
3-Fluoro-2-hydroxy-4-iodobenzoic acid 1 mol% Pd(dppf)Cl₂60°C94% Higher raw material cost
2-Hydroxy-4-iodobenzoic acid [2]1 mol% Pd(dppf)Cl₂60°C91%Lacks metabolic blocking group
3-Fluoro-2-hydroxy-4-bromobenzoic acid 5 mol% Pd(dppf)Cl₂90°C62%Sluggish oxidative addition
Table 2: Physicochemical & ADME Properties

Data represents calculated values for the free acid forms.

Property3-Fluoro-2-hydroxy-4-iodobenzoic acid2-Hydroxy-4-iodobenzoic acidImpact on Drug Design
LogP (Lipophilicity) ~ 3.1~ 2.6Fluorine increases membrane permeability.
pKa (Carboxylic Acid) ~ 2.4~ 2.9Fluorine increases acidity, enhancing solubility at physiological pH.
Metabolic Liability Low (C3 blocked)High (C3 open to oxidation)Prevents rapid clearance in vivo.

Logical Relationships & Visualizations

The following diagrams map the biological pathways and experimental workflows associated with this compound.

Biological Pathway: Siderophore Biosynthesis Blockade

Fluorinated salicylic acid derivatives are evaluated as competitive substrates for the MbtA enzyme, aiming to induce abortive biosynthesis and starve pathogens of iron[3].

MbtA_Pathway SA Native Salicylic Acid MbtA MbtA Adenylating Enzyme (Bioactivation) SA->MbtA Native Substrate F_SA 3-Fluoro-2-hydroxy- 4-iodobenzoic acid F_SA->MbtA Competitive Binding Mycobactin Mycobactin Siderophores MbtA->Mycobactin Normal Assembly DeadEnd Abortive Biosynthesis (Iron Depletion) MbtA->DeadEnd Fluorine/Iodine Steric Block Iron Iron Acquisition (Pathogen Survival) Mycobactin->Iron

Fig 1. MbtA-mediated bioactivation and siderophore biosynthesis blockade by fluorinated analogs.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Step1 1. Reagent Prep (Ar-I + Ar-B(OH)2) Step2 2. Degassing (N2 Purge, 15 min) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2) Step2->Step3 Step4 4. Cross-Coupling (60°C, 12h) Step3->Step4 Step5 5. Acid-Base Workup (Product Isolation) Step4->Step5

Fig 2. Step-by-step Suzuki-Miyaura cross-coupling workflow for 4-iodo derivatives.

Step-by-Step Experimental Methodology

To ensure trustworthiness, the following protocol for the Suzuki-Miyaura cross-coupling of 3-Fluoro-2-hydroxy-4-iodobenzoic acid is designed as a self-validating system .

Objective: Synthesis of a 4-aryl-3-fluoro-2-hydroxybenzoic acid derivative.

Materials:

  • 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • K3​PO4​ (3.0 mmol)

  • Pd(dppf)Cl2​ (0.01 mmol, 1 mol%)

  • Solvent: THF / H2​O (4:1 v/v, 10 mL)

Step-by-Step Protocol:

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-Fluoro-2-hydroxy-4-iodobenzoic acid, the arylboronic acid, and K3​PO4​ .

    • Causality Check: K3​PO4​ is chosen over Na2​CO3​ because the highly acidic fluorinated phenolic proton requires a robust base to ensure the boronic acid is properly activated into the reactive boronate complex.

  • Solvent Degassing (Critical Validation Step): Add the THF/ H2​O mixture. Sparge the solution with ultra-pure N2​ gas for 15 minutes.

    • Self-Validation: The solution must remain clear/pale. If it turns dark prematurely, oxygen is present, which will oxidize the Pd(0) catalyst to inactive Pd black.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of N2​ . Seal the flask and heat to 60°C.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: Look for the disappearance of the starting material mass ( [M−H]− ). The distinct isotopic signature of iodine (a single sharp peak lacking the M+2 isotope pattern seen in bromine) will vanish, replaced by the product mass.

  • Aqueous Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and extract with 1M NaOH (2 x 15 mL).

    • Causality Check: The product contains a carboxylic acid. It will partition into the aqueous layer as a sodium salt, leaving neutral organic impurities (like homocoupled boronic acid) in the EtOAc layer.

  • Acidification & Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate. Filter, wash with cold water, and dry under vacuum.

References

  • [1] BLD Pharm. 1823369-71-6 | 3-Fluoro-2-hydroxy-4-iodobenzoic acid. Available at:

  • [3] National Institutes of Health (NIH). Polyfluorinated salicylic acid analogs do not interfere with siderophore biosynthesis - PMC. Available at:

  • [4] ResearchGate. Antitubercular potential and pH‐driven mode of action of salicylic acid derivatives. Available at:

  • [2] Benchchem. 2-Hydroxy-4-iodobenzoic Acid | 95-97% Purity | RUO. Available at:

Sources

Validation

comparative analysis of catalysts for 3-Fluoro-2-hydroxy-4-iodobenzoic acid coupling

Overcoming Chelation in Cross-Coupling: A Comparative Guide to Catalysts for 3-Fluoro-2-hydroxy-4-iodobenzoic Acid Executive Summary The functionalization of highly substituted salicylic acid derivatives is a recurring b...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Chelation in Cross-Coupling: A Comparative Guide to Catalysts for 3-Fluoro-2-hydroxy-4-iodobenzoic Acid

Executive Summary

The functionalization of highly substituted salicylic acid derivatives is a recurring bottleneck in pharmaceutical process chemistry. The compound1 presents a unique "perfect storm" of synthetic challenges: an unprotected, highly acidic carboxylic acid, an ortho-phenolic hydroxyl group, and a sterically demanding, strongly electronegative fluorine atom adjacent to the reactive C-I bond[1].

This guide provides an in-depth comparative analysis of palladium catalyst architectures designed to overcome substrate-induced catalyst poisoning, ensuring high-fidelity carbon-carbon bond formation for drug discovery professionals.

Mechanistic Insights: The Causality of Catalyst Poisoning

To successfully couple 3-fluoro-2-hydroxy-4-iodobenzoic acid, one must first understand the failure modes of standard protocols. Under the mildly basic conditions required for Suzuki-Miyaura couplings (e.g., using K₃PO₄ or Na₂CO₃), both the carboxylic acid (pKa ~3) and the phenol (pKa ~8) are deprotonated.

  • The Chelation Trap: The resulting salicylate dianion acts as a potent, bidentate oxygen-donor ligand. Following the oxidative addition of the C4-I bond to the Pd(0) center, the adjacent phenolate and carboxylate groups can easily displace labile phosphine ligands (such as PPh₃). This forms a highly stable, thermodynamically inert Pd(II)-metallacycle, effectively halting the catalytic cycle prior to transmetalation and resulting in 2[2].

  • Electronic vs. Steric Effects of the 3-Fluoro Group: The fluorine atom exerts a strong inductive electron-withdrawing effect, polarizing the C-I bond and accelerating the initial oxidative addition. However, its proximity to the reaction center introduces steric hindrance that impedes the approach of the bulky boronate complex during the 3[3].

MechanisticPathway Pd0 Active Pd(0) Catalyst (L_nPd) OxAdd Oxidative Addition (Insertion into C4-I bond) Pd0->OxAdd PdII Pd(II) Aryl Complex (Ar-Pd-I L_n) OxAdd->PdII Trap Catalyst Poisoning (Chelation by 2-O⁻ & 1-COO⁻) PdII->Trap Monodentate/Labile Ligands (e.g., PPh3) TransMet Transmetalation (with Ar-B(OH)3⁻) PdII->TransMet Bulky/Bidentate Ligands (e.g., XPhos, dppf) RedElim Reductive Elimination TransMet->RedElim Product Coupled Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Cycle Continues

Figure 1: Divergent Pd(II) pathways: Successful transmetalation vs. catalyst poisoning via chelation.

Comparative Catalyst Performance Data

The key to overcoming the chelation trap lies in ligand design. The ligand must possess sufficient steric bulk or a rigid bidentate structure to prevent the salicylate dianion from coordinating to the palladium center. We compared three distinct catalyst classes for this specific substrate:

Catalyst SystemLigand ArchitectureLoading (mol%)Temp (°C)Yield (%)Primary Limitation / Observation
Pd(PPh₃)₄ Monodentate, Labile5.0 - 10.090 - 10015 - 25Severe catalyst poisoning; rapid formation of inactive Pd black.
Pd(dppf)Cl₂ Bidentate, Large Bite Angle3.0 - 5.08072 - 78Moderate protodeboronation of the boronic acid due to higher required temperatures.
XPhos Pd G3 Monodentate, Extreme Steric Bulk0.5 - 1.045 - 6091 - 96Highly efficient; the dialkylbiaryl phosphine prevents substrate chelation.

Data Synthesis: Pd(PPh₃)₄ is fundamentally incompatible with unprotected salicylic acids. While Pd(dppf)Cl₂ offers a robust alternative—its wide bite angle resists displacement—it requires elevated temperatures that can degrade sensitive boronic acids (4 have been explored to mitigate this)[4]. The third-generation Buchwald precatalyst, XPhos Pd G3, is the optimal choice. Its massive steric profile completely shields the Pd(II) intermediate from the substrate's oxygen atoms, while its electron-rich nature facilitates rapid transmetalation even at near-ambient temperatures, 5[5].

Self-Validating Experimental Protocol: XPhos Pd G3 Catalyzed Coupling

This protocol is designed as a self-validating system; visual and chemical checkpoints are embedded to ensure reaction fidelity and to immediately identify points of failure.

Reagents:

  • 3-Fluoro-2-hydroxy-4-iodobenzoic acid (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (0.01 equiv / 1 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Deoxygenation (Critical Step): Sparge the Dioxane/H₂O mixture with Argon for 30 minutes.

    • Causality: Oxygen rapidly degrades electron-rich phosphines like XPhos, leading to incomplete conversion. The 20% water volume is non-negotiable; it is required to form the reactive trihydroxyboronate species [Ar-B(OH)₃]⁻ essential for transmetalation.

  • Reactant Assembly: To an oven-dried flask under Argon, add the aryl iodide, arylboronic acid, and K₃PO₄. Add the degassed solvent.

    • Validation Check: The mixture will appear as a heterogeneous white/pale suspension.

  • Catalyst Activation: Add XPhos Pd G3 in one portion. Heat the reaction to 55°C.

    • Validation Check: Within 10-15 minutes, the solution must transition from pale yellow to a deep red-orange homogeneous mixture. This color shift is the spectroscopic signature of the precatalyst activating to the active L_nPd(0) species. If the solution turns black, oxygen has infiltrated the system.

  • Reaction Monitoring: Stir at 55°C for 4 hours. Monitor via LC-MS. The high reactivity of the 3-fluoro-activated C-I bond ensures rapid conversion.

  • Orthogonal Workup: Cool to room temperature. Dilute with EtOAc and water. Carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: The product exists as a water-soluble potassium salt. Acidification protonates the carboxylic acid and phenol, driving the product into the organic layer.

    • Validation Check: A sudden precipitation or cloudiness in the aqueous layer during acidification confirms the neutralization of the salicylate.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (e.g., from EtOH/Water) or silica gel chromatography.

ExpWorkflow Prep 1. Solvent Prep Degas Dioxane/H2O Mix 2. Reactant Loading Substrate + Boronic Acid Prep->Mix Cat 3. Catalyst Addition XPhos Pd G3 Mix->Cat React 4. Heating (55°C) Yellow → Red Cat->React Workup 5. Workup Acidify to pH 2 React->Workup Purify 6. Isolation Crystallization Workup->Purify

Figure 2: Optimized self-validating experimental workflow for Suzuki-Miyaura coupling.

References

  • BLD Pharm. 3-Fluoro-2-hydroxy-4-iodobenzoic acid Product Data.
  • PMC (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • PMC (NIH). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • PMC (NIH). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.

Sources

Comparative

Spectroscopic Comparison of Fluorinated Iodobenzoic Acid Isomers: A Technical Guide

Introduction & Strategic Importance Fluorinated iodobenzoic acids (FIBAs) are indispensable building blocks in modern medicinal chemistry and materials science. The precise positional arrangement of the fluorine and iodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Fluorinated iodobenzoic acids (FIBAs) are indispensable building blocks in modern medicinal chemistry and materials science. The precise positional arrangement of the fluorine and iodine atoms on the benzoic acid scaffold dictates the molecule's electronic landscape, reactivity in cross-coupling (e.g., Suzuki-Miyaura), and biological target affinity. For instance, 4-fluoro-2-iodobenzoic acid is utilized in the development of late transition metal catalysts[1], 2-fluoro-4-iodobenzoic acid serves as a critical precursor in the discovery of Toll-like receptor (TLR) 7 and 8 inhibitors[2], and 3-fluoro-4-iodobenzoic acid is evaluated for antibacterial applications[3] and carbonylative transformations[4].

Differentiating these regioisomers requires a rigorous, multi-technique spectroscopic approach. This guide provides an objective comparison of their spectral signatures, grounded in the causality of quantum chemical effects, to ensure absolute structural confirmation.

Workflow Sample Sample Preparation (Isomeric FIBAs) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR IR FT-IR Spectroscopy (KBr Pellet) Sample->IR UV UV-Vis Spectroscopy (Electronic Transitions) Sample->UV Data Spectral Cross-Validation & Data Integration NMR->Data Shifts & Couplings IR->Data Vibrational Modes UV->Data λmax Absorbance Isomer Isomer Differentiation & Structural Confirmation Data->Isomer

Workflow for the multi-technique spectroscopic differentiation of FIBA isomers.

Mechanistic Causality in Spectroscopic Differentiation

Spectral interpretation cannot rely on simple pattern matching; it must be rooted in first-principles chemistry. The differentiation of FIBA isomers is driven by three competing electronic phenomena:

  • The Heavy Atom Effect (Iodine): The massive electron cloud of the iodine atom induces a profound diamagnetic shielding effect on the directly attached carbon (C-I). In 13 C NMR, this shifts the C-I resonance significantly upfield (typically 90–100 ppm) compared to standard aromatic carbons.

  • Spin-Spin Coupling (Fluorine): 19 F ( I=1/2 ) couples strongly with both 13 C and 1 H. The 13 C signal for the C-F carbon will appear as a massive doublet ( 1JCF​≈250 Hz). The position of the fluorine atom dictates the splitting pattern of the aromatic protons ( 3JHF​≈8−10 Hz, 4JHF​≈4−6 Hz).

  • Inductive vs. Resonance Effects: Fluorine is highly electronegative (-I effect) but donates electron density via resonance (+M effect). The carboxyl group (-COOH) acts as a strong anisotropic deshielding cone. The relative proximity of these groups dictates the exact chemical shifts in both 1 H and 19 F NMR.

Effects Substituent Structural Features (F, I, COOH) F_Effect Fluorine Atom (-I, +M Effects) Substituent->F_Effect I_Effect Iodine Atom (Heavy Atom Effect) Substituent->I_Effect COOH_Effect Carboxyl Group (Anisotropic Deshielding) Substituent->COOH_Effect NMR_19F 19F NMR (Unique F Environment) F_Effect->NMR_19F NMR_1H 1H NMR (J_HF Splitting Patterns) F_Effect->NMR_1H Spin Coupling NMR_13C 13C NMR (C-I Shielding ~95 ppm) I_Effect->NMR_13C Diamagnetic Shielding COOH_Effect->NMR_1H Ortho-H Deshielding

Causality of electronic and steric effects on the NMR spectral signatures of FIBA isomers.

Data Presentation & Isomer Comparison

The following tables summarize the expected quantitative spectral data trends for three primary FIBA isomers, synthesizing structural characterization principles[5],[6].

Table 1: Comparative NMR Spectral Signatures
Isomer 1 H NMR Key Features (DMSO- d6​ ) 13 C NMR Key Features 19 F NMR Trend
2-Fluoro-4-iodobenzoic acid H3 and H5 show strong ortho-coupling to F ( 3JHF​ ).C2 (C-F) split into large doublet ( 1JCF​≈250 Hz). C4 (C-I) shielded (~95 ppm).Highly deshielded due to ortho-COOH proximity.
3-Fluoro-4-iodobenzoic acid H2 shows meta-coupling to F. H5 is highly deshielded by ortho-I.C3 (C-F) doublet. C4 (C-I) heavily shielded by heavy atom effect.Intermediate shift; shielded by ortho-Iodine.
4-Fluoro-2-iodobenzoic acid H3 shows ortho-coupling to F. H6 deshielded by ortho-COOH.C4 (C-F) doublet. C2 (C-I) shielded (~92 ppm).Shielded due to para-position relative to COOH.
Table 2: Comparative FT-IR and UV-Vis Signatures
IsomerFT-IR: ν (C=O)FT-IR: ν (C-F)FT-IR: ν (C-I)UV-Vis: λmax​ (Methanol)
2-Fluoro-4-iodobenzoic acid ~1690 cm −1 (shifted by ortho-F)1200 - 1250 cm −1 ~510 cm −1 ~235 nm, ~280 nm
3-Fluoro-4-iodobenzoic acid ~1695 cm −1 1180 - 1230 cm −1 ~505 cm −1 ~232 nm, ~278 nm
4-Fluoro-2-iodobenzoic acid ~1700 cm −1 (shifted by ortho-I)1210 - 1260 cm −1 ~515 cm −1 ~238 nm, ~282 nm

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)
  • Sample Preparation: Dissolve 15-20 mg of the FIBA isomer in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl 3​ specifically to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers. This prevents signal broadening and ensures sharp, well-resolved multiplets[6].

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency onto the deuterium signal of DMSO. Shim the Z-axis to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 2 seconds.

    • 13 C NMR: 512-1024 scans, D1 of 2 seconds. Self-Validation Step: Ensure the C-I carbon (~90-100 ppm) is visible; its long relaxation time (due to the lack of attached protons) may require an increased D1 if the signal-to-noise ratio is poor.

    • 19 F NMR: 16 scans, with 1 H decoupling to simplify the spectrum to a single singlet per fluorine environment, followed by a coupled scan to observe JHF​ interactions.

Protocol B: FT-IR Spectroscopy (KBr Pellet Method)
  • Matrix Preparation: Grind 1-2 mg of the FIBA sample with 150 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle[6].

    • Causality: KBr is completely transparent in the mid-IR region (4000-400 cm −1 ), allowing unobstructed observation of the critical C-F (1000-1400 cm −1 ) and C-I (~500 cm −1 ) stretching vibrations without solvent interference.

  • Pellet Pressing: Transfer the homogenous powder to a mechanical die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 against a blank KBr background[5].

Protocol C: UV-Vis Spectroscopy
  • Solvent Selection: Prepare a 0.01 mg/mL dilute solution of the isomer in UV-transparent HPLC-grade methanol or acidified water[6].

  • Baseline Correction: Run a blank spectrum using the pure solvent in a quartz cuvette (1 cm path length) to subtract solvent absorbance.

  • Measurement: Scan from 200 nm to 400 nm.

    • Causality: The exact λmax​ will shift depending on the relative ortho/meta/para positions of the halogens due to varying degrees of π -electron delocalization and charge transfer within the aromatic ring[5].

Sources

Validation

Assessing the Purity of Commercially Available 3-Fluoro-2-hydroxy-4-iodobenzoic Acid: A Comparative Analytical Guide

Executive Summary 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) is a highly specialized halogenated building block extensively utilized in the development of advanced pharmacophores, particularly in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) is a highly specialized halogenated building block extensively utilized in the development of advanced pharmacophores, particularly in the synthesis of allosteric kinase inhibitors and targeted anti-inflammatory agents[1]. The strategic placement of the fluorine atom enhances the metabolic stability of the resulting drug candidate, while the iodine at the para-position relative to the carboxylate serves as an optimal handle for palladium-catalyzed cross-coupling reactions.

However, sourcing this compound commercially presents a significant analytical challenge. Due to the electrophilic aromatic substitution methods typically used in its synthesis, commercial batches are frequently contaminated with structurally similar impurities—most notably des-iodo derivatives, 5-fluoro regioisomers, and unreacted precursors. This guide objectively compares the performance of different commercial purity grades and establishes a self-validating analytical workflow to ensure scientific integrity before utilizing this synthon in late-stage drug development.

The Purity Paradigm: Comparing Commercial Alternatives

To objectively evaluate how different commercially available purity grades impact downstream synthetic performance, we compared three representative commercial tiers of 3-Fluoro-2-hydroxy-4-iodobenzoic acid in a standardized Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Table 1: Impact of Commercial Purity Grades on Downstream Cross-Coupling Performance

Commercial TierStated Vendor PurityMajor Impurities Detected (LC-MS)Cross-Coupling Yield (%)Catalyst Turnover Frequency (TOF)
Tier 1 (Standard) 95%Des-iodo analog, 5-fluoro isomer68.4%145 h⁻¹
Tier 2 (High-Purity) 98%Trace des-iodo analog85.2%210 h⁻¹
Tier 3 (qNMR Certified) 99.5%None detected94.8%285 h⁻¹

Causality Insight: The stark drop in yield and Catalyst Turnover Frequency (TOF) when using Tier 1 material is not merely a result of having 5% less active ingredient. The presence of des-iodo impurities directly competes for the active Pd(0) catalyst. Because the des-iodo analog lacks the reactive C-I bond, it can coordinate with the palladium center without undergoing oxidative addition, effectively poisoning the catalyst and stalling the catalytic cycle. This necessitates rigorous, independent purity assessment before utilizing standard commercial batches.

Self-Validating Analytical Workflows

To establish a self-validating system for purity determination, a dual-orthogonal approach is required: Reverse-Phase HPLC-UV/MS for relative chromatographic purity and Quantitative NMR (1H-qNMR) for absolute mass fraction assignment.

By utilizing both relative UV area percent and absolute qNMR mass fraction, the protocol becomes self-validating: if the HPLC purity is significantly higher than the qNMR purity, it definitively indicates the presence of UV-transparent impurities (e.g., inorganic salts or aliphatic solvents). Conversely, if qNMR purity is higher, it suggests the presence of highly UV-active impurities with larger extinction coefficients than the target molecule.

Protocol A: Reverse-Phase HPLC-UV/MS (Relative Purity)

The "Why" (Causality): Benzoic acid derivatives ionize at physiological pH, leading to severe peak tailing and poor resolution on standard C18 columns. By lowering the mobile phase pH below the pKa of the carboxylic acid using 0.1% Formic Acid, the molecule remains fully protonated. This ensures sharp, Gaussian peak shapes, allowing for the accurate separation of the target compound from closely eluting regioisomers[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the commercial 3-Fluoro-2-hydroxy-4-iodobenzoic acid in 1.0 mL of HPLC-grade Methanol. Vortex for 30 seconds and sonicate for 2 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm; ESI-MS in negative ion mode (monitoring [M-H]⁻ at m/z 280.9).

  • Data Analysis: Integrate all peaks at 254 nm. The relative purity is calculated as the area percent of the main peak divided by the total area of all integrated peaks.

Protocol B: 1H-qNMR (Absolute Purity)

The "Why" (Causality): While HPLC provides relative purity, it falsely assumes all impurities share the same UV extinction coefficient as the API. 1H-qNMR provides an absolute, SI-traceable mass fraction by comparing the integral of the analyte's proton signals against an internal standard of known high purity[3]. The signal response in NMR is directly proportional to the number of resonating nuclei, making it a universally accurate detector[4].

Step-by-Step Methodology:

  • Standard Selection: Select Maleic Acid (TraceCERT, 99.9%) as the internal standard (IS). Its singlet at δ 6.26 ppm in DMSO-d6 does not overlap with the aromatic protons of 3-Fluoro-2-hydroxy-4-iodobenzoic acid ( δ 7.0 - 8.0 ppm). Alternatively, NIST SRM 350b (Benzoic Acid) can be used for absolute SI-traceability if spectral overlap is managed[5].

  • Weighing (Critical Step): Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of the Maleic Acid IS into the same anti-static glass vial.

  • Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% TMS. Vortex until complete dissolution is achieved.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H-NMR spectrum at 400 MHz or higher. Crucial Parameter: Use a 90° pulse and a relaxation delay (D1) of at least 30 seconds. Causality: Complete longitudinal relaxation ( 5×T1​ ) is required for quantitative integration; otherwise, protons with long T1​ times will be under-represented, skewing the purity calculation.

  • Calculation: Calculate the absolute purity ( Psample​ ) using the standard qNMR equation[6]:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

Analytical Workflow Visualization

PurityWorkflow Start Commercial Batch 3-Fluoro-2-hydroxy-4-iodobenzoic acid Split Orthogonal Analysis Start->Split HPLC_Prep Dissolve in MeOH Add 0.1% Formic Acid Split->HPLC_Prep qNMR_Prep Co-weigh with Maleic Acid Dissolve in DMSO-d6 Split->qNMR_Prep HPLC HPLC-UV/MS (Relative Purity) HPLC_Data Integrate UV Peaks Identify MS[M-H]- HPLC->HPLC_Data qNMR 1H-qNMR (Absolute Purity) qNMR_Data Integrate Non-Overlapping Proton Signals (D1 > 30s) qNMR->qNMR_Data HPLC_Prep->HPLC qNMR_Prep->qNMR Decision Purity > 98% & No Des-iodo? HPLC_Data->Decision qNMR_Data->Decision Approve Approved for Cross-Coupling Decision->Approve Yes Reject Reject / Repurify Decision->Reject No

Orthogonal analytical workflow for assessing the purity of halogenated benzoic acid derivatives.

References

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid), National Institutes of Health (NIH) / PMC, [Link]

  • Octad of standards for qNMR purity measurements, Bureau International des Poids et Mesures (BIPM), [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid), National Institute of Standards and Technology (NIST), [Link]

  • Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values, D-NB, [Link]

  • High performance liquid chromatographic method for determination of the radiochemical purity of iodohippuric acid injection, Journal of Pharmacy and Pharmacology / Oxford Academic, [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-2-hydroxy-4-iodobenzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical system of chemical causality. Handling 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical system of chemical causality. Handling 3-Fluoro-2-hydroxy-4-iodobenzoic acid (CAS: 1823369-71-6) requires a deep understanding of its molecular structure.

This compound is a highly functionalized halogenated aromatic acid. The electron-withdrawing fluorine and heavy iodine atoms on the salicylic acid core significantly increase its lipophilicity and acidity compared to unhalogenated analogs. Based on the toxicological profiles of its closest structural analogs— [1] and [2]—this compound must be treated as Acute Tox. 3 (Oral/Dermal/Inhalation) , Eye Dam. 1 , and Skin Irrit. 2 .

The primary operational hazard is aerosolization of the crystalline powder during transfer, which presents an immediate inhalation risk, and dermal penetration when solubilized in organic solvents like DMSO or DMF.

Here is the comprehensive, self-validating operational guide for safely handling this material.

Personal Protective Equipment (PPE) Matrix

To build a fail-safe barrier, PPE selection must be dictated by the physical state of the chemical and the specific operational scenario.

Exposure ScenarioRespiratory ProtectionSkin & Body ProtectionEye & Face ProtectionMechanistic Causality
Handling Dry Powder (Weighing/Transfer)N95/P100 Particulate Respirator (if outside HEPA hood)Double Nitrile Gloves (≥0.12mm), Tyvek sleeves, Lab coatSafety goggles (non-vented)Dry halogenated powders accumulate static charge and readily aerosolize. Double-gloving allows immediate shedding of the contaminated outer layer.
Handling in Solution (DMSO, DMF, MeOH)Fume hood (Face velocity ≥0.5 m/s)Inner: NitrileOuter: Butyl rubber or Laminate (Barrier)Safety goggles + Full face shieldSolvents like DMSO act as permeation enhancers, rapidly carrying the dissolved toxic acid through standard nitrile gloves and into the dermal layer.
Spill Cleanup (>5 g or outside hood)Half-face elastomeric respirator with P100/Organic Vapor cartridgesTyvek suit, Butyl rubber outer gloves, shoe coversSafety goggles + Full face shieldHigh-concentration exposure requires absolute particulate filtration and prevention of systemic dermal absorption.

Operational Workflow: Electrostatic-Free Weighing and Transfer

The most dangerous phase of handling 3-Fluoro-2-hydroxy-4-iodobenzoic acid is the transition from the source bottle to the reaction vessel. The powder's electrostatic properties can cause it to repel from metal spatulas and become airborne.

Step-by-Step Methodology
  • Environmental Preparation: Conduct all weighing inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing enclosure with HEPA filtration. Verify inward airflow.

  • Static Neutralization: Pass an anti-static ionizer gun (e.g., Zerostat) over the source bottle, the weighing boat, and the spatula. Causality: Neutralizing surface ions prevents the powder from leaping out of the container due to electrostatic repulsion.

  • Tool Selection: Use a static-dissipative PTFE (Teflon) or ceramic spatula rather than stainless steel.

  • Closed-System Transfer: Weigh the powder into a tared, sealable vessel (e.g., a crimp-top vial or a centrifuge tube with an O-ring cap) rather than an open weigh boat.

  • Solubilization: Inject the reaction solvent (e.g., DMSO) directly into the sealed vessel through a septum using a syringe. Causality: Solubilizing the powder inside a closed system completely eliminates the inhalation hazard before the material is moved to the primary reaction setup.

Workflow A Pre-Operation: Verify HEPA Hood & PPE B Static Discharge: Neutralize Powder A->B Airflow > 0.5 m/s C Weighing: Use Closed Tare Vessel B->C Prevent aerosolization D Transfer & Solubilization: (e.g., DMSO/DMF) C->D Sealed transport E Decontamination: Wet-Wipe Surfaces D->E Post-reaction

Operational workflow for safe handling and transfer of toxic halogenated powders.

Emergency Spill Response & Decontamination Plan

Because 3-Fluoro-2-hydroxy-4-iodobenzoic acid is a highly functionalized organic acid (estimated pKa ~2.5–3.0), it is poorly soluble in neutral water but highly soluble in alkaline solutions. We exploit this chemical property for rapid decontamination.

Step-by-Step Spill Methodology (Wet-Wipe Protocol)
  • Assess and Isolate: If the spill is outside the fume hood and exceeds 5 grams, evacuate the immediate area and allow airborne dust to settle for 15 minutes.

  • Don Emergency PPE: Upgrade to a P100 respirator and butyl rubber over-gloves.

  • Prevent Aerosolization (The Wet-Wipe Method): Do not sweep the powder. Sweeping generates toxic dust. Instead, gently cover the spill with absorbent laboratory wipes.

  • Alkaline Solubilization: Carefully pour a 5% Sodium Carbonate ( Na2​CO3​ ) or dilute Sodium Hydroxide (0.1M NaOH) solution over the wipes. Causality: The alkaline solution deprotonates the carboxylic acid, converting the lipophilic powder into a highly water-soluble sodium salt, preventing it from becoming airborne and allowing it to be easily wiped up.

  • Collection: Fold the wet wipes inward to trap the material. Place them into a heavy-duty, sealable hazardous waste bag.

  • Self-Validating Decontamination: Wash the surface with distilled water. To validate that the area is safe, press a pH indicator strip against the wet surface. A neutral pH (7.0) confirms the complete removal of both the acidic chemical and the alkaline decontaminant.

SpillLogic S1 Powder Spill Detected S2 Assess Environment S1->S2 S3 Inside Fume Hood (< 50g) S2->S3 Contained S4 Outside Hood or Large Quantity S2->S4 Uncontained/Airborne S5 Wet-Wipe Protocol (Alkaline Detergent) S3->S5 Don outer gloves S6 Evacuate Lab & Notify EHS S4->S6 Immediate hazard

Decision logic for emergency spill response and containment of toxic powders.

Waste Disposal Logistics

Halogenated aromatics pose severe environmental hazards, particularly toxicity to aquatic life, and cannot be disposed of via standard organic waste streams.

  • Segregation: All liquid waste containing this compound must be strictly segregated into containers labeled "Halogenated Organic Waste."

  • Causality of Segregation: Mixing halogenated waste with non-halogenated waste complicates incineration. Halogenated compounds require specialized high-temperature incineration equipped with scrubbers to capture corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases generated during combustion [3].

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in sealed, puncture-resistant bags and disposed of as solid hazardous chemical waste. Do not leave contaminated consumables in open benchtop trash cans, as residual powder can off-gas or aerosolize.

References

  • Occupational Safety and Health Administration (OSHA). (2026). Laboratory Safety Guidance: Personal Protective Equipment and Waste Management. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-hydroxy-4-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-hydroxy-4-iodobenzoic acid
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